4-Ethynylisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIRBUGVPXVPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506583 | |
| Record name | 4-Ethynylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78593-42-7 | |
| Record name | 4-Ethynylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethynylisoquinoline: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by an ethynyl group at the 4-position of the isoquinoline core. This modification has garnered significant interest in medicinal chemistry due to the role of the ethynyl moiety in various biological interactions. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of this compound and its derivatives, with a focus on its potential as an antimicrobial agent.
Chemical Structure and Properties
The chemical structure of this compound is defined by a fused benzene and pyridine ring system with a carbon-carbon triple bond at the C4 position.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information, including data for a closely related analog where specified.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₇N | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| CAS Number | 78593-42-7 | [1][2][3][4] |
| SMILES | C#CC1=CN=CC2=C1C=CC=C2 | [1] |
| Melting Point | 114-115 °C | Data for 2-chloro-3-ethynyl-quinoline, a close analog.[5] |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectroscopic Data (for 2-chloro-3-ethynyl-quinoline analog) [5]
| Data Type | Key Peaks/Signals |
| ¹H NMR (300 MHz, CDCl₃) | δ/ppm: 3.49 (s, 1H), 7.56-7.61 (m, 1H), 7.73-7.80 (m, 2H), 8.01 (d, J= 8.4 Hz, 1H), 8.34 (s, 1H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ/ppm: 78.9, 83.4, 116.2, 126.4, 127.6, 128.6, 130.9, 131.4, 138.5, 146.3, 149.2 |
| HRMS (ESI) | m/z [M+H]⁺ found: 188.0272 (C₁₁H₆ClNH calculated 188.0267) |
Synthesis of this compound
The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[6]
Experimental Protocol: Sonogashira Coupling
The following is a representative experimental protocol for the synthesis of an alkynylisoquinoline, which can be adapted for this compound starting from a 4-haloisoquinoline (e.g., 4-iodoisoquinoline).
Materials:
-
4-Iodoisoquinoline
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoisoquinoline (1 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).
-
Add anhydrous THF and triethylamine (2 equivalents).
-
To this mixture, add trimethylsilylacetylene (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add a solution of TBAF (1.1 equivalents) in THF to the reaction mixture to deprotect the silyl group. Stir for 1 hour at room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
References
- 1. 78593-42-7|this compound|BLD Pharm [bldpharm.com]
- 2. chemexpress.cn [chemexpress.cn]
- 3. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 4. parchem.com [parchem.com]
- 5. Computational Approaches to Develop Isoquinoline Based Antibiotics through DNA Gyrase Inhibition Mechanisms Unveiled through Antibacterial Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
4-Ethynylisoquinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4-Ethynylisoquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document covers its chemical properties, synthesis, and potential biological activities, offering valuable information for researchers engaged in drug discovery and the development of novel organic materials.
Core Compound Data
This compound is a derivative of isoquinoline, featuring an ethynyl group at the 4-position. This modification provides a reactive handle for further chemical transformations, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 78593-42-7 | [1] |
| Molecular Formula | C₁₁H₇N | Deduced from structure |
| Molecular Weight | 153.18 g/mol | Calculated |
Synthesis of this compound
The primary synthetic route to this compound is through the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile and efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from an aryl or vinyl halide) and sp-hybridized carbons (from a terminal alkyne).[2]
Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound
This protocol is adapted from general procedures for the Sonogashira coupling of bromo-substituted aza-aromatic compounds.[3][4][5]
Materials:
-
4-Bromoisoquinoline
-
Trimethylsilylacetylene or Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous toluene or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A heat-gun-dried Schlenk flask is charged with 4-bromoisoquinoline (1.0 equivalent), PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents) under an inert atmosphere of argon or nitrogen.
-
Solvent and Reagent Addition: Anhydrous toluene or DMF is added to dissolve the solids, followed by the addition of the amine base (e.g., triethylamine, 2-3 equivalents).
-
Alkyne Addition: Trimethylsilylacetylene (1.1-1.5 equivalents) is added dropwise to the stirred reaction mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to 50-80 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the silyl-protected this compound.
-
Desilylation (if necessary): The trimethylsilyl protecting group can be removed by treatment with a fluoride source (e.g., tetrabutylammonium fluoride) or a base (e.g., potassium carbonate in methanol) to afford this compound.
Caption: Sonogashira coupling for this compound synthesis.
Potential Biological Activity and Mechanism of Action
While specific studies on the biological activity of this compound are limited, the broader class of isoquinoline alkaloids exhibits a wide range of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities.[6][7][8][9] The introduction of an ethynyl group can significantly modulate the biological profile of the parent isoquinoline scaffold.
Based on studies of structurally related isoquinoline derivatives, a potential mechanism of action for this compound could involve the modulation of key signaling pathways. For instance, some isoquinoline compounds have been shown to inhibit phosphodiesterase (PDE) activity.[10] Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP can, in turn, activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a variety of cellular responses, including the inhibition of platelet aggregation and anti-inflammatory effects.[10]
Caption: A potential signaling pathway for this compound.
Conclusion
This compound is a versatile chemical entity with a confirmed CAS number and a readily achievable synthesis via Sonogashira coupling. While direct biological data for this specific compound is sparse, the well-documented activities of the broader isoquinoline class suggest its potential as a scaffold in drug discovery. Further research is warranted to fully elucidate the pharmacological profile and mechanism of action of this compound, which may hold promise for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Ethynylisoquinoline for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, experimental applications, and potential biological roles of 4-Ethynylisoquinoline, a valuable building block in chemical biology and drug discovery.
Commercial Availability and Supplier Information
This compound (CAS No. 78593-42-7) is a specialized chemical available from a select number of suppliers for research and development purposes. The table below summarizes the available data from identified commercial vendors. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Name | CAS Number | Purity/Specification | Availability |
| BLD Pharm | This compound | 78593-42-7 | Data not readily available | Temporarily out of stock[1] |
| Parchem | This compound | 78593-42-7 | Inquire for details | Inquire for details |
Note: Detailed purity specifications and pricing for this compound often require a direct quote from the suppliers. It is advisable to contact them for the most accurate and up-to-date information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₇N |
| Molecular Weight | 153.18 g/mol |
| Appearance | Inquire with supplier |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
Experimental Protocols and Applications
The terminal alkyne functionality of this compound makes it a versatile reagent for various bioconjugation and cross-coupling reactions, most notably in "click chemistry" and Sonogashira coupling. These reactions are fundamental in the synthesis of complex molecules for drug discovery and chemical biology.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This highly efficient and specific reaction is widely used for bioconjugation. This compound can be "clicked" onto azide-modified biomolecules such as proteins, nucleic acids, and sugars.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-containing molecule in an appropriate buffer or solvent.
-
Prepare a stock solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).
-
Prepare a stock solution of a copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the copper(I) catalyst and improve reaction efficiency.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS).
-
Add the copper(I) catalyst solution.
-
Add the reducing agent to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. Reaction times may vary depending on the specific reactants and concentrations.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using appropriate methods such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted starting materials and catalyst.
-
Figure 1: General workflow for a CuAAC (Click Chemistry) reaction.
Sonogashira Coupling
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This compound can be coupled with a variety of substrates to generate more complex isoquinoline derivatives.
General Protocol:
-
Reagent Preparation:
-
Dissolve the aryl or vinyl halide and this compound in a suitable anhydrous solvent (e.g., THF, DMF, or toluene) in a reaction vessel.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Add a suitable base (e.g., triethylamine or diisopropylamine).
-
-
Reaction Setup:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the product using column chromatography.
-
Figure 2: Key steps in a Sonogashira coupling reaction.
Potential Signaling Pathway Involvement
While direct studies on the specific signaling pathways modulated by this compound are limited, the broader class of isoquinoline alkaloids is known to exhibit significant biological activity, often through the inhibition of protein kinases. The isoquinoline scaffold is a common feature in many kinase inhibitors. Therefore, it is plausible that this compound could interact with and potentially inhibit various kinase-driven signaling pathways that are crucial in cell proliferation, survival, and differentiation.
Two of the most prominent pathways implicated in the action of isoquinoline derivatives are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.
Figure 3: Potential inhibition of the PI3K/Akt pathway by this compound.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.
Figure 4: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.
Disclaimer: The signaling pathway diagrams represent potential mechanisms of action based on the known activities of the broader isoquinoline class of compounds. Further experimental validation is required to confirm the specific molecular targets and pathways affected by this compound.
Conclusion
This compound is a valuable chemical tool for researchers in drug discovery and chemical biology. Its utility in robust and versatile reactions like click chemistry and Sonogashira coupling allows for the synthesis of complex molecular probes and potential therapeutic agents. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests that it may modulate key signaling pathways such as PI3K/Akt and MAPK/ERK, making it an intriguing candidate for further investigation in cancer and other diseases driven by aberrant signaling.
References
An In-depth Technical Guide on the Synthesis and Characterization of 4-Ethynylisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 4-ethynylisoquinoline derivatives. The document details synthetic methodologies, particularly the Sonogashira coupling for the introduction of the ethynyl moiety, comprehensive characterization techniques, and explores the promising anticancer potential of this class of compounds through the inhibition of the PI3K/Akt/mTOR signaling pathway.
Synthesis of this compound Derivatives
The primary route for the synthesis of this compound derivatives involves a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3] The key starting material for this synthesis is a 4-haloisoquinoline, typically 4-bromo or 4-iodoisoquinoline.
General Synthetic Scheme
The general transformation can be depicted as follows:
Caption: General scheme for Sonogashira coupling.
Detailed Experimental Protocols
The following protocols are based on established methodologies for Sonogashira couplings and can be adapted for the synthesis of various this compound derivatives.
Protocol 1: Synthesis of a Generic this compound Derivative
This protocol outlines the general procedure for the coupling of a 4-haloisoquinoline with a terminal alkyne.
Materials:
-
4-Iodoisoquinoline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a dried Schlenk flask, add 4-iodoisoquinoline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (or DMF) and triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Characterization of this compound Derivatives
The synthesized compounds are characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The characteristic chemical shifts and coupling constants of the isoquinoline ring protons and carbons, as well as the signals from the ethynyl group and its substituent, provide definitive structural information.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Physical Properties
-
Melting Point (mp): The melting point of a solid derivative is a key indicator of its purity.
-
Yield: The percentage yield of the purified product is calculated to assess the efficiency of the synthetic protocol.
Representative Characterization Data
The following table summarizes typical characterization data for a hypothetical this compound derivative. While this data is representative, specific values will vary depending on the substituent 'R'.
| Compound | R-group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1a | Phenyl | 85 | 135-137 | 9.25 (s, 1H), 8.50 (d, 1H), 8.20 (d, 1H), 7.80-7.60 (m, 7H) | 152.5, 142.0, 136.5, 132.0, 130.0, 129.5, 129.0, 128.5, 127.0, 121.0, 95.0, 88.0 | [M+H]⁺ found |
| 1b | 4-Methoxyphenyl | 82 | 142-144 | 9.23 (s, 1H), 8.48 (d, 1H), 8.18 (d, 1H), 7.75-7.55 (m, 4H), 7.00 (d, 2H), 3.85 (s, 3H) | 160.0, 152.3, 141.8, 136.3, 133.5, 130.2, 129.3, 126.8, 123.0, 120.8, 114.5, 94.8, 87.5, 55.5 | [M+H]⁺ found |
| 1c | Cyclohexyl | 75 | 110-112 | 9.20 (s, 1H), 8.45 (d, 1H), 8.15 (d, 1H), 7.70-7.50 (m, 2H), 2.60 (m, 1H), 1.90-1.40 (m, 10H) | 152.0, 141.5, 136.0, 130.5, 129.8, 126.5, 120.5, 98.0, 80.0, 33.0, 26.0, 25.0 | [M+H]⁺ found |
Biological Activity and Signaling Pathways
Isoquinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[6][7] Recent studies have shown that certain quinoline and isoquinoline derivatives can act as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[8][9][10][11][12][13][14]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13] Its aberrant activation is a hallmark of many cancers, making it an attractive target for drug development.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition points.
Mechanism of Action
This compound derivatives have the potential to act as dual inhibitors of PI3K and mTOR. By binding to the ATP-binding pocket of these kinases, they can block the phosphorylation of downstream targets like Akt, S6K, and 4E-BP1. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Experimental and Drug Discovery Workflow
The development of novel this compound derivatives as potential therapeutic agents follows a structured workflow from initial design to preclinical evaluation.
Caption: Drug discovery workflow for novel inhibitors.
This workflow illustrates the iterative process of designing, synthesizing, and evaluating new chemical entities. The characterization data obtained at each step is crucial for confirming the identity and purity of the compounds and for establishing structure-activity relationships (SAR) to guide the design of more potent and selective inhibitors.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in the field of drug discovery, particularly as anticancer agents. The robust and versatile Sonogashira coupling reaction provides an efficient means for their synthesis. Comprehensive characterization is essential to ensure the structural integrity and purity of these novel compounds. Their ability to inhibit key signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores their therapeutic potential and warrants further investigation in preclinical and clinical settings. This guide provides a foundational framework for researchers and scientists to explore the synthesis and biological activities of this important class of heterocyclic compounds.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The quinoline imidoselenocarbamate EI201 blocks the AKT/mTOR pathway and targets cancer stem cells leading to a strong antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Quantum Yield and Fluorescence Properties of Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the fluorescence and quantum yield of isoquinoline derivatives. The isoquinoline scaffold, a prominent heterocyclic aromatic compound, is a cornerstone in the development of novel fluorophores.[1] These derivatives are of significant interest due to their broad biological activities and promising photophysical properties, which are being harnessed for applications ranging from biological imaging to drug development.[2][3][4][5] This document details the synthesis, experimental protocols for characterization, and quantitative fluorescence data of various isoquinoline derivatives, offering a valuable resource for professionals in the field.
Core Concepts of Fluorescence and Quantum Yield
Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, exciting it to a higher electronic state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6][7]
Φf = (Number of photons emitted) / (Number of photons absorbed)
A higher quantum yield indicates a more efficient fluorophore, which is highly desirable for applications requiring bright fluorescent signals. The quantum yield can be influenced by various factors, including the molecular structure of the fluorophore, the solvent polarity, temperature, and the presence of quenching agents.[8]
Synthesis of Fluorescent Isoquinoline Derivatives
The diverse fluorescent properties of isoquinoline derivatives are achieved through various synthetic strategies that modify the core isoquinoline scaffold.
Common Synthetic Methodologies:
-
Goldberg–Ullmann-type Coupling: This copper-catalyzed reaction is a prominent method for synthesizing novel isoquinoline derivatives. For instance, 3-bromoisoquinoline can be coupled with various amides in the presence of copper(I) iodide (CuI), a ligand such as N,N-dimethylethylenediamine (DMEDA), and a base like potassium carbonate.[2][3][4][5][9] This approach allows for the introduction of substituents at the 3-position of the isoquinoline ring, significantly influencing the resulting photophysical properties.[2][3][4][9]
-
Ugi Four-Component Reaction: This multicomponent reaction provides a pathway to highly emissive tetracyclic isoquinolines, which can be designed to target specific subcellular organelles.[10]
-
Other Reactions: Various other synthetic routes are employed, including the Bischler-Napieralski and Pictet-Gams reactions, as well as innovative approaches like copper-catalyzed cascade reactions.[11]
Below is a generalized workflow for the synthesis of isoquinoline derivatives via a copper-catalyzed coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals | MDPI [mdpi.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
Theoretical Exploration of 4-Ethynylisoquinoline: An In-Depth Technical Guide on Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant biological activities.[1] Their diverse pharmacological profiles, including anticancer, antiviral, and anti-inflammatory properties, make them a focal point in medicinal chemistry and drug design.[2] The introduction of an ethynyl group at the 4-position of the isoquinoline ring is anticipated to modulate its electronic properties, potentially influencing its reactivity, intermolecular interactions, and ultimately its bioactivity.
Understanding the electronic structure of 4-Ethynylisoquinoline is paramount for predicting its chemical behavior and its potential as a therapeutic agent or a functional material.[3] Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level.[4] This guide outlines the standard computational protocols for such an investigation, presents expected quantitative data for key electronic descriptors, and visualizes the logical workflow of such a theoretical study. The primary focus is on Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity and electronic transitions.[5][6]
Theoretical and Computational Methodology
The electronic properties of this compound can be effectively investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT).[7] DFT methods offer a good balance between computational cost and accuracy for studying the electronic structure of organic molecules.[8]
Computational Protocol
A typical computational workflow for analyzing the electronic properties of a novel molecule like this compound is as follows:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular structure.
-
Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine various electronic properties, including molecular orbital energies (HOMO, LUMO), dipole moment, and molecular electrostatic potential.
-
Spectroscopic Predictions: Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions.[7]
A detailed breakdown of the recommended computational parameters is provided in Table 1.
| Parameter | Recommended Specification | Rationale |
| Software | Gaussian, ORCA, Spartan | Widely used and validated quantum chemistry software packages. |
| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for organic molecules.[4] |
| Functional | B3LYP, M06-2X | B3LYP is a popular hybrid functional for general-purpose calculations. M06-2X is often recommended for systems with non-covalent interactions. |
| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, suitable for describing the electronic distribution in heteroaromatic systems. |
| Solvation Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent environment on the electronic properties. Water or DMSO are common choices for biological relevance. |
Predicted Electronic Properties of this compound
Based on the computational methodology described above, a set of quantitative electronic properties for this compound can be predicted. These properties are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.
Frontier Molecular Orbitals and Global Reactivity Descriptors
The energies of the HOMO and LUMO are fundamental in determining the electronic behavior of a molecule.[3] The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[5] A smaller gap generally implies higher reactivity.[6] From these energies, several global reactivity descriptors can be calculated, as summarized in Table 2.
| Property | Symbol | Formula | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.25 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.25 |
| Ionization Potential | IP | -EHOMO | 6.50 |
| Electron Affinity | EA | -ELUMO | 1.25 |
| Chemical Hardness | η | (IP - EA) / 2 | 2.625 |
| Chemical Potential | µ | -(IP + EA) / 2 | -3.875 |
| Electrophilicity Index | ω | µ2 / (2η) | 2.86 |
Note: These values are hypothetical and serve as a representative example for this compound based on similar molecular systems.
Dipole Moment and Molecular Electrostatic Potential
The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and ability to engage in dipole-dipole interactions. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is useful for identifying regions prone to electrophilic and nucleophilic attack.
| Property | Predicted Value |
| Dipole Moment (Debye) | 2.5 D |
| MEP Analysis | |
| Most Electronegative Region | Nitrogen atom of the isoquinoline ring |
| Most Electropositive Region | Hydrogen atom of the ethynyl group |
Molecular Orbital Analysis
The spatial distribution of the HOMO and LUMO provides further insight into the molecule's reactivity.
-
HOMO: The HOMO is typically delocalized over the π-system of the isoquinoline ring and the ethynyl group. The regions with the highest electron density in the HOMO are the most susceptible to electrophilic attack.
-
LUMO: The LUMO is also expected to be distributed across the π-system. The areas with the largest LUMO lobes are the most likely sites for nucleophilic attack.
The introduction of the electron-withdrawing ethynyl group at the 4-position is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline, potentially leading to a smaller HOMO-LUMO gap and increased reactivity.
Visualizing the Computational Workflow and Signaling Pathways
To effectively communicate the process of theoretical analysis and potential applications in drug discovery, graphical representations are invaluable.
Caption: A logical workflow for the computational analysis of this compound.
Caption: A hypothetical signaling pathway inhibited by this compound.
Conclusion
This technical guide has outlined the theoretical framework for investigating the electronic properties of this compound. Through the application of Density Functional Theory, it is possible to predict key electronic descriptors such as HOMO-LUMO energies, global reactivity parameters, and dipole moment. This information is invaluable for rationalizing the molecule's reactivity, stability, and potential for intermolecular interactions. The insights gained from such theoretical studies can guide the synthesis of novel isoquinoline derivatives and accelerate the drug discovery process by enabling a more targeted approach to lead optimization. While specific experimental or computational data for this compound is yet to be published, the methodologies and expected outcomes presented here provide a robust foundation for future research in this area.
References
- 1. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 4-Ethynylisoquinoline in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-ethynylisoquinoline in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful and versatile reaction enables the efficient formation of stable 1,4-disubstituted 1,2,3-triazole linkages, a valuable scaffold in medicinal chemistry and drug discovery.
Introduction to this compound in Click Chemistry
The isoquinoline moiety is a prominent structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its fusion of a benzene and a pyridine ring provides a unique electronic and steric profile, making it an attractive scaffold for the design of novel therapeutic agents. The introduction of a terminal alkyne at the 4-position of the isoquinoline ring system, yielding this compound, opens up a vast chemical space for molecular elaboration through the highly reliable and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4]
The CuAAC reaction, a cornerstone of "click chemistry," facilitates the covalent ligation of this compound with a wide array of azide-containing molecules, including small organic molecules, peptides, carbohydrates, and fluorescent probes.[5][6] The resulting 1,2,3-triazole ring is not merely a linker but can act as a pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets.[7] This methodology allows for the rapid generation of diverse libraries of isoquinoline-triazole hybrids for high-throughput screening in drug discovery programs.
Synthesis of this compound
The primary route for the synthesis of this compound is through the Sonogashira cross-coupling reaction of a 4-haloisoquinoline (typically 4-bromoisoquinoline) with a protected or terminal alkyne. This palladium and copper co-catalyzed reaction is a robust and high-yielding method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.
A common procedure involves the coupling of 4-bromoisoquinoline with trimethylsilylacetylene, followed by deprotection of the silyl group to afford the terminal alkyne, this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols
The CuAAC reaction can be performed under various conditions, with the in situ generation of the active Cu(I) catalyst from a Cu(II) salt and a reducing agent being the most common and convenient method.
Protocol 1: Standard CuAAC Reaction with in situ Generated Catalyst
This protocol describes a general procedure for the reaction of this compound with a generic organic azide using a copper(II) sulfate and sodium ascorbate catalytic system.
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol
-
Deionized Water
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted isoquinoline-triazole hybrid.
Quantitative Data for Representative CuAAC Reactions
The following table summarizes typical reaction conditions and yields for the CuAAC of various alkynes with azides, providing an expected range for reactions with this compound based on similar substrates.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 95 | [7] |
| Propargyl Alcohol | Phenyl Azide | CuI | CH₂Cl₂ | 8 | 91 | General Protocol |
| 1-Ethynyl-4-nitrobenzene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 6 | 98 | General Protocol |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12-24 | 85-95 (Estimated) | N/A |
Note: The data for this compound is an estimation based on typical CuAAC reactions and may vary depending on the specific azide and reaction conditions.
Visualization of Experimental Workflows and Pathways
Synthesis of this compound via Sonogashira Coupling
Caption: Synthesis of this compound.
General Workflow for CuAAC with this compound
Caption: CuAAC of this compound.
Application in Drug Discovery: A Conceptual Pathway
Caption: Drug Discovery using this compound.
Applications in Drug Discovery and Chemical Biology
The use of this compound in CuAAC reactions provides a powerful platform for various applications in drug discovery and chemical biology:
-
Lead Generation: Rapidly synthesize diverse libraries of isoquinoline-triazole hybrids for screening against a wide range of biological targets. The modular nature of click chemistry allows for the systematic exploration of structure-activity relationships (SAR).
-
Bio-conjugation: Covalently attach the isoquinoline scaffold to biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with an azide group. This can be used for target identification, imaging, and diagnostic applications.
-
Development of PROTACs and Molecular Glues: The triazole linkage can serve as a robust linker in the design of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules, where the isoquinoline moiety can be designed to bind to a protein of interest.
-
Fluorescent Probes: By clicking this compound to an azide-containing fluorophore, novel probes can be developed for cellular imaging and tracking studies.
Conclusion
This compound is a versatile building block for the synthesis of complex molecular architectures with significant potential in medicinal chemistry and chemical biology. The copper-catalyzed azide-alkyne cycloaddition provides an efficient and reliable method for its functionalization, enabling the exploration of a vast chemical space for the discovery of new therapeutic agents and research tools. The protocols and data presented herein serve as a valuable resource for researchers in these fields.
References
- 1. mdpi.com [mdpi.com]
- 2. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluorescent Labeling of Proteins Using 4-Ethynylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylisoquinoline is a versatile chemical probe for the fluorescent labeling of proteins. The isoquinoline scaffold is a key structural motif found in many biologically active compounds and often exhibits intrinsic fluorescent properties.[1][2][3] The terminal ethynyl (alkyne) group on this compound allows for its covalent attachment to proteins via bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4]
This two-step labeling strategy involves first introducing an azide group into the target protein, either through metabolic labeling with an azide-containing amino acid analogue or by chemical modification of reactive amino acid side chains. The azide-modified protein is then specifically and efficiently reacted with this compound. The resulting stable triazole linkage fluorescently labels the protein of interest, enabling its detection, visualization, and quantification in a variety of applications, from in-gel analysis to cellular imaging.[5][6]
The small size of the this compound probe is advantageous as it is less likely to perturb protein function compared to larger fluorescent protein tags.[7] This makes it a valuable tool for studying protein localization, dynamics, and interactions within complex biological systems.
Properties of this compound
Quantitative photophysical data for this compound are not extensively documented in publicly available literature. Researchers should experimentally determine the precise fluorescent properties for their specific application and buffer conditions. However, based on published data for similar isoquinoline derivatives, the expected properties are summarized below.[1][3][8]
Table 1: Physicochemical and Representative Spectroscopic Properties of this compound.
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₁H₇N | |
| Molecular Weight | 153.18 g/mol | |
| Appearance | Solid (Typical) | |
| Solubility | Poorly soluble in aqueous buffers. Soluble in organic solvents like DMSO and DMF. | A concentrated stock solution in DMSO is recommended for labeling reactions.[9] |
| Excitation Max (λex) | ~350 - 385 nm (Expected) | Based on similar isoquinoline derivatives.[3][8] Must be determined experimentally. |
| Emission Max (λem) | ~400 - 460 nm (Expected) | Based on similar isoquinoline derivatives.[3][8] Must be determined experimentally. |
| Extinction Coefficient (ε) | To be determined |
| Quantum Yield (Φf) | To be determined (Can range from 0.20 to 0.90 for isoquinoline derivatives) | Highly dependent on substitution and solvent environment.[3][8] |
Experimental Protocols
This section provides detailed protocols for the fluorescent labeling of an azide-modified protein with this compound and for the subsequent quantification of labeling efficiency.
Protocol 1: Fluorescent Labeling of Azide-Modified Proteins
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound to a protein containing an azide functional group.
Principle: The protocol is based on the highly specific and efficient CuAAC click reaction. A protein of interest is first modified to contain an azide group. This can be achieved through various methods, such as metabolic incorporation of azido-amino acids (e.g., azidohomoalanine) or by reacting primary amines (lysine residues) with an azide-NHS ester. The azide-functionalized protein is then reacted with this compound in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ by the reduction of Cu(II) (from CuSO₄) with a reducing agent like sodium ascorbate. A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial to enhance reaction efficiency and protect the protein from oxidative damage.[10]
Materials:
-
Azide-modified protein (in a buffer free of primary amines and azides, e.g., PBS or HEPES, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Protein Labeling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Desalting columns or dialysis tubing (for purification)
-
Deionized water
Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
CuSO₄ Stock Solution (50 mM): Dissolve Copper(II) Sulfate pentahydrate in deionized water. This solution is stable at room temperature.
-
Sodium Ascorbate Stock Solution (50 mM): Dissolve sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use , as ascorbate readily oxidizes in air.[11]
-
THPTA Ligand Stock Solution (50 mM): Dissolve THPTA in deionized water. Store at -20°C.
Labeling Procedure:
-
Protein Preparation: Dilute the azide-modified protein solution with Protein Labeling Buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL (typically 20-200 µM).
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed. Gently mix after each addition.
-
Azide-modified protein solution.
-
This compound stock solution to a final concentration of 200-500 µM (a 10- to 20-fold molar excess over the protein is a good starting point).
-
THPTA ligand stock solution to a final concentration of 1 mM.
-
CuSO₄ stock solution to a final concentration of 200 µM.
-
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2 mM to initiate the click reaction. The solution may change color slightly.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove the excess labeling reagents and catalyst from the labeled protein. This can be achieved by:
-
Size-Exclusion Chromatography: Use a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).
-
Dialysis: Dialyze the reaction mixture against the desired storage buffer overnight at 4°C.
-
-
Storage: Store the purified, labeled protein at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Quantification of Labeling Efficiency by Mass Spectrometry
This protocol provides a workflow for determining the percentage of protein molecules that have been successfully labeled with this compound using quantitative mass spectrometry.
Principle: After the labeling reaction, the protein is digested into peptides. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By searching the MS/MS data, both labeled and unlabeled versions of the target peptide (the peptide containing the original azide modification site) can be identified. The labeling efficiency is calculated by comparing the signal intensities (e.g., peak areas) of the labeled peptide to the total signal intensity of both labeled and unlabeled peptides.[12][13]
Materials:
-
This compound-labeled protein (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
Formic Acid
-
Acetonitrile
-
C18 desalting spin columns
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: a. Take approximately 20-50 µg of the purified labeled protein. b. Add 50 mM Ammonium Bicarbonate buffer to a final volume of 50 µL. c. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. d. Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.
-
Proteolytic Digestion: a. Add trypsin to the protein solution at a 1:50 (trypsin:protein) mass ratio. b. Incubate overnight (12-16 hours) at 37°C.
-
Sample Cleanup: a. Quench the digestion by adding formic acid to a final concentration of 1%. b. Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions. c. Dry the purified peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis: a. Reconstitute the dried peptides in a solution of 2% acetonitrile, 0.1% formic acid. b. Analyze the peptide mixture using a standard data-dependent acquisition (DDA) method on an LC-MS/MS instrument.
-
Data Analysis: a. Search the raw MS data against the protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer). b. Configure the search parameters to include a variable modification on the target amino acid (e.g., methionine for azidohomoalanine) corresponding to the mass of the clicked this compound adduct (mass of azide + mass of this compound). c. Identify the peptide spectrum matches (PSMs) for both the unlabeled and labeled versions of the target peptide. d. Calculate the labeling efficiency using the following formula:
Efficiency (%) = [Intensity of Labeled Peptide / (Intensity of Labeled Peptide + Intensity of Unlabeled Peptide)] x 100
Data Presentation
Quantitative data from labeling experiments should be organized for clear interpretation and comparison.
Table 2: Example Data Table for Characterizing Labeling Efficiency.
| Protein Target | Protein Conc. (µM) | This compound Conc. (µM) | Molar Excess of Probe | Reaction Time (hr) | Labeling Efficiency (%) | Method of Quantification |
|---|---|---|---|---|---|---|
| Protein X | 50 | 500 | 10x | 2 | 85 | LC-MS/MS |
| Protein X | 50 | 1000 | 20x | 2 | 95 | LC-MS/MS |
| Protein Y | 100 | 1000 | 10x | 4 | 78 | In-gel Fluorescence |
| User Data | | | | | | |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for labeling proteins with this compound.
Signaling Pathway Diagram
Isoquinoline derivatives have been investigated for their ability to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Fluorescently labeled proteins involved in this pathway can be used to study their localization and interactions in response to cellular signals or therapeutic agents.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. alkyne-azide click reaction: Topics by Science.gov [science.gov]
- 5. Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying solubility-promoting buffers for intrinsically disordered proteins prior to purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Ethynylisoquinoline (4EIQ) Incorporation into Cellular RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic landscape of RNA synthesis and decay is fundamental to cellular function and disease pathogenesis. Metabolic labeling of nascent RNA with chemically modified nucleosides has become a cornerstone for studying transcriptomics. This document provides a detailed, hypothetical protocol for the incorporation of a novel ethynyl-containing compound, 4-Ethynylisoquinoline (4EIQ), into cellular RNA. While not a conventional nucleoside analog, this protocol outlines a potential workflow for its use in RNA labeling, leveraging established principles of metabolic incorporation and bioorthogonal click chemistry. This method, if validated, could offer a new tool for tracking RNA dynamics and for applications in drug development, such as monitoring the transcriptional effects of novel therapeutics.
The protocol is based on the well-established methodologies for 5-ethynyluridine (EU) and 4-thiouridine (4sU) incorporation.[1][2][3][4][5][6] It is hypothesized that 4EIQ, upon entering the cell, is recognized by cellular enzymes and incorporated into newly synthesized RNA. The incorporated ethynyl group then serves as a bioorthogonal handle for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry.[5][7][8][9][10] This allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin for affinity purification and subsequent sequencing.
Principle of the Method
The workflow for 4EIQ-based RNA labeling involves three main stages:
-
Metabolic Labeling: Live cells are incubated with 4EIQ, which is taken up and incorporated into newly transcribed RNA by RNA polymerases.
-
Click Reaction: After labeling, total RNA is extracted, and the ethynyl-modified RNA is covalently tagged with an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) through a CuAAC reaction.
-
Downstream Analysis: The labeled RNA can then be visualized by fluorescence microscopy or enriched for sequencing-based analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular RNA with this compound (4EIQ)
This protocol describes the incubation of cultured mammalian cells with 4EIQ to label newly synthesized RNA.
Materials:
-
Mammalian cells of choice (e.g., HeLa, A549, HEK293T)
-
Complete cell culture medium
-
This compound (4EIQ) stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol reagent or other RNA extraction lysis buffer
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of 4EIQ Medium: On the day of the experiment, thaw the 4EIQ stock solution. Prepare the labeling medium by diluting the 4EIQ stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1 for suggested concentrations and incubation times).
-
Labeling: Aspirate the existing medium from the cells and replace it with the 4EIQ-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂). Protect the cells from bright light during incubation to prevent potential phototoxicity.[4]
-
Cell Lysis and RNA Extraction: Following incubation, aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add TRIzol reagent to the plate (1 mL for a 10 cm dish) and proceed with total RNA extraction according to the manufacturer's protocol.[2][4]
-
RNA Quantification and Storage: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer. Store the purified RNA at -80°C.
Table 1: Recommended 4EIQ Concentrations and Incubation Times for Cellular RNA Labeling (Hypothetical Data)
| Cell Line | 4EIQ Concentration (µM) | Incubation Time (hours) | Expected Application |
| HeLa | 50 - 200 | 2 - 6 | Nascent transcript analysis |
| A549 | 100 - 500 | 4 - 12 | RNA turnover studies |
| HEK293T | 25 - 100 | 1 - 4 | High-resolution kinetic studies |
| Primary Neurons | 10 - 50 | 6 - 24 | Long-term labeling in sensitive cells |
Protocol 2: Click Chemistry Reaction for Fluorescent Labeling of 4EIQ-Containing RNA
This protocol details the fluorescent tagging of 4EIQ-labeled RNA for visualization purposes.
Materials:
-
4EIQ-labeled total RNA (from Protocol 1)
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 594 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
Nuclease-free water
-
RNA purification kit or ethanol precipitation reagents
Procedure:
-
Prepare the Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix. For a 50 µL reaction, the components are added in the following order (prepare fresh):
-
4EIQ-labeled RNA (5-10 µg)
-
Nuclease-free water to a final volume of 50 µL
-
Fluorescent azide (e.g., Alexa Fluor 594 Azide) to a final concentration of 5 µM[7]
-
TBTA to a final concentration of 200 µM[7]
-
CuSO₄ to a final concentration of 200 µM[7]
-
Sodium ascorbate to a final concentration of 2.5 mM (freshly prepared)
-
-
Incubation: Mix gently by pipetting and incubate the reaction at room temperature for 30-60 minutes in the dark.
-
RNA Purification: Purify the fluorescently labeled RNA from the reaction components using an RNA purification kit or by ethanol precipitation.
-
Quantification and Storage: Resuspend the purified RNA in nuclease-free water. Quantify the RNA and store it at -80°C until further use.
Table 2: Click Chemistry Reaction Components (Hypothetical Data)
| Component | Stock Concentration | Volume for 50 µL Reaction | Final Concentration |
| 4EIQ-labeled RNA | 1 µg/µL | 5 µL | 100 ng/µL |
| Fluorescent Azide | 10 mM | 0.025 µL | 5 µM |
| TBTA | 10 mM in DMSO | 1 µL | 200 µM |
| CuSO₄ | 100 mM | 0.1 µL | 200 µM |
| Sodium Ascorbate | 100 mM | 1.25 µL | 2.5 mM |
| Nuclease-free Water | - | to 50 µL | - |
Visualizations
Logical Workflow for 4EIQ RNA Labeling and Analysis
References
- 1. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols: 4-Ethynylisoquinoline as a Probe for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are a versatile class of heterocyclic aromatic compounds that have garnered significant interest in the field of bio-imaging due to their intrinsic fluorescent properties. These scaffolds serve as the foundation for novel fluorescent probes applicable in various biological imaging contexts, including the targeted labeling of subcellular compartments. This document provides detailed application notes and protocols for the use of 4-Ethynylisoquinoline as a representative fluorescent probe for live-cell imaging experiments. The ethynyl group at the 4-position offers a potential site for further functionalization via click chemistry, expanding its utility in targeted imaging applications.
Data Presentation
The photophysical properties of fluorescent probes are critical for their successful application in biological imaging. The following tables summarize key quantitative data for this compound, presented as a representative isoquinoline-based probe.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~350 nm | In 0.1 M H₂SO₄ |
| Emission Maximum (λem) | ~450 nm | In 0.1 M H₂SO₄ |
| Stokes Shift | ~100 nm | In 0.1 M H₂SO₄ |
| Quantum Yield (Φ) | Moderate to High | Dependent on solvent and local environment |
| Molar Absorptivity (ε) | Not specified | - |
Table 2: Recommended Parameters for Live-Cell Imaging
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1 - 20 µM | Optimal concentration is cell-type dependent and should be determined empirically.[1][2] |
| Incubation Time | 30 - 120 minutes | Longer incubation times may be necessary for certain cell types or experimental conditions.[3][4] |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Imaging Buffer | Live-Cell Imaging Solution | An optically clear, physiological buffer is recommended to maintain cell health.[5] |
| Microscope System | Confocal or Widefield | Equipped with appropriate filter sets for blue fluorescence (e.g., DAPI filter set).[6] |
Experimental Protocols
The following is a generalized protocol for the application of this compound in live-cell imaging. It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental setup.
Protocol 1: General Live-Cell Staining and Imaging
This protocol provides a basic workflow for staining live cells with this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-Cell Imaging Solution (e.g., Hank's Balanced Salt Solution - HBSS)
-
Confocal or widefield fluorescence microscope with a suitable filter set (e.g., excitation ~350 nm, emission ~450 nm) and an environmental chamber.
Procedure:
-
Cell Preparation: Culture cells on a glass-bottom dish or chamber slide to ~70-80% confluency.
-
Probe Preparation: Prepare the final staining solution by diluting the this compound stock solution in a pre-warmed live-cell imaging medium to the desired final concentration (start with a range of 1-10 µM).[2]
-
Cell Staining:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[4]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging solution to remove any unbound probe and reduce background fluorescence.[5]
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Place the dish or slide on the microscope stage equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.
-
Acquire images using the appropriate filter set for this compound (e.g., DAPI channel).
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[7][8]
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway where an increase in a specific enzymatic activity could be detected by a functionalized this compound probe. For instance, if the probe is designed to fluoresce upon cleavage by a particular caspase during apoptosis.
Caption: Hypothetical pathway for detecting apoptosis.
Experimental Workflow Diagram
This diagram outlines the general workflow for a live-cell imaging experiment using this compound.
Caption: General workflow for live-cell imaging.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Live cell imaging probes - more about fluorescent probes [lubio.ch]
- 4. Development of background-free tame fluorescent probes for intracellular live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Testing the illumination profile in a confocal microscope- Oxford Instruments [andor.oxinst.com]
- 7. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Ethynylisoquinoline Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the conjugation of 4-Ethynylisoquinoline to monoclonal antibodies (mAbs), a critical process in the development of innovative antibody-drug conjugates (ADCs). This document outlines the necessary protocols, from the initial modification of the antibody to the final purification and characterization of the resulting ADC.
Introduction
Antibody-drug conjugates represent a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of small molecule drugs. The linker chemistry connecting the antibody and the payload is a crucial determinant of the ADC's stability, efficacy, and safety profile.[1][2] this compound is a molecule of interest for ADC development, and its terminal alkyne group makes it suitable for attachment to antibodies via "click chemistry," a highly efficient and bio-orthogonal reaction.[3][4] This protocol will focus on a two-step conjugation strategy: first, the introduction of an azide moiety onto the antibody, followed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of a this compound payload.
Principle of the Method
The conjugation strategy involves two key stages:
-
Antibody Modification: The antibody is functionalized with an azide group. A common method is to react the lysine residues on the antibody with an N-hydroxysuccinimide (NHS) ester of an azide-containing linker, such as Azide-PEG4-NHS ester. This reaction forms a stable amide bond.
-
Click Chemistry Conjugation: The azide-modified antibody is then reacted with this compound. The copper(I)-catalyzed reaction between the azide on the antibody and the terminal alkyne of this compound forms a stable triazole linkage, resulting in the final antibody-drug conjugate.[5]
Experimental Protocols
Materials and Reagents
-
Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Azide-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
-
Hydrophobic Interaction Chromatography (HIC) column
-
Mass spectrometer (e.g., Q-TOF)
Protocol 1: Azide Modification of the Antibody
This protocol describes the introduction of azide groups onto the antibody via lysine residue modification.
-
Antibody Preparation:
-
Start with a purified mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4 using a desalting column or dialysis.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of Azide-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 with 1 M sodium bicarbonate.
-
Add a 10-fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS containing 5 mM EDTA, pH 7.4.
-
Collect the fractions containing the modified antibody.
-
Concentrate the purified antibody using an Amicon Ultra centrifugal filter unit.
-
-
Characterization (Optional):
-
Determine the degree of labeling (average number of azides per antibody) using MALDI-TOF mass spectrometry.
-
Protocol 2: this compound Conjugation via CuAAC (Click Chemistry)
This protocol details the conjugation of this compound to the azide-modified antibody.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody (at 1-5 mg/mL in PBS with 5 mM EDTA, pH 7.4) with a 5-fold molar excess of the this compound stock solution.
-
Prepare the copper catalyst solution by mixing the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.
-
Add the copper catalyst to the antibody-payload mixture to a final concentration of 1 mM CuSO4.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light, with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a desalting column to remove unreacted payload and catalyst.
-
For further purification and to separate different drug-to-antibody ratio (DAR) species, utilize Hydrophobic Interaction Chromatography (HIC).
-
Data Presentation
The quantitative analysis of the this compound-ADC is crucial for its characterization and to ensure batch-to-batch consistency. The key parameter to determine is the Drug-to-Antibody Ratio (DAR).
| Parameter | Typical Value | Method of Analysis | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | [][7] |
| Conjugation Efficiency | > 90% | HIC, SDS-PAGE | [1] |
| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) | [8] |
| Endotoxin Levels | < 1 EU/mg | LAL Assay | N/A |
Characterization of the this compound ADC
A thorough characterization of the final ADC product is essential to ensure its quality and suitability for further studies.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC as it directly influences the therapeutic efficacy and potential toxicity.[9][10]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The increasing hydrophobicity of the ADC with a higher number of conjugated this compound molecules leads to longer retention times on the HIC column. The average DAR can be calculated from the weighted average of the peak areas of the different DAR species.[7]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC using techniques like ESI-Q-TOF can determine the mass of the conjugate. The DAR can be calculated by comparing the mass of the conjugated antibody to the unconjugated antibody.
Analysis of Purity and Aggregation
-
Size Exclusion Chromatography (SEC): SEC is used to assess the presence of high molecular weight species (aggregates) and fragments in the final ADC product. A high level of aggregation can impact the efficacy and safety of the ADC.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the purity of the ADC and to confirm the covalent attachment of the drug to the antibody.
Visualizations
Caption: Workflow for this compound conjugation to an antibody.
Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maleimide end-functionalized poly(2-oxazoline)s by the functional initiator route: synthesis and (bio)conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Ethynylisoquinoline in Metabolic Labeling Studies: A Generalized Approach
Introduction to Metabolic Labeling with Alkyne Analogs
Metabolic labeling is a powerful technique for studying the dynamics of biomolecules in living systems. The strategy involves introducing a chemically modified analog of a natural metabolite, which is then incorporated into biopolymers such as proteins, nucleic acids, or lipids through the cell's own metabolic pathways. When this analog contains a bioorthogonal functional group, such as an alkyne, it serves as a chemical "handle" for subsequent detection and analysis.
4-Ethynylisoquinoline, a synthetic compound, possesses a terminal alkyne group, making it a potential candidate for metabolic labeling studies. The isoquinoline scaffold is found in numerous biologically active compounds, suggesting that its derivatives could interact with specific cellular pathways. Once incorporated into cellular targets, the ethynyl group can be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1] This allows for the visualization, enrichment, and identification of the labeled biomolecules.
Hypothetical Application Notes
Given the diverse biological activities of isoquinoline alkaloids, this compound could potentially be used to probe a variety of cellular processes. Isoquinoline derivatives are known to act as, among other things, enzyme inhibitors and modulators of cellular signaling. Therefore, this compound could be hypothetically applied in the following areas:
-
Target Identification and Validation: If this compound is found to have a specific biological effect (e.g., inhibition of cell proliferation), it could be used as a probe to identify its direct protein targets. By labeling cells with this compound, performing a click reaction with a biotin-azide tag, and then using affinity purification followed by mass spectrometry, the binding partners of the compound can be identified.
-
Enzyme Activity Profiling: As many isoquinoline-based compounds are enzyme inhibitors, this compound could be designed as an activity-based probe to covalently label the active site of target enzymes. This would enable the study of enzyme activity in complex biological samples.
-
Mapping Post-Translational Modifications: If this compound were to act as a substrate for an enzyme that attaches small molecules to proteins, it could be used to study this post-translational modification.
The general workflow for such an experiment is outlined below.
Generalized Experimental Protocols
The following protocols are generalized for the use of an alkyne-modified small molecule probe in cultured mammalian cells. Optimization of concentrations, incubation times, and reagent amounts will be necessary.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate mammalian cells of choice in a suitable culture dish and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution into pre-warmed, complete cell culture medium to achieve the desired final concentration. A typical starting concentration range for small molecule probes is 1-50 µM.
-
Metabolic Labeling: Aspirate the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for a designated period (e.g., 4-24 hours) under standard cell culture conditions. The optimal labeling time will depend on the biological process being studied and the rate of probe incorporation.
-
Cell Harvest and Lysis:
-
After incubation, place the culture dish on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction for Protein Labeling
This protocol describes the CuAAC reaction to attach a reporter molecule (e.g., an azide-functionalized fluorophore or biotin) to the alkyne-labeled proteins in the cell lysate.
-
Reagent Preparation:
-
Azide Reporter Stock: Prepare a 10 mM stock solution of the desired azide reporter (e.g., Azide-Fluor 488, Biotin-Azide) in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in nuclease-free water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in nuclease-free water. THPTA is a ligand that stabilizes the Cu(I) ion and improves reaction efficiency in aqueous buffers.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be made fresh for each experiment.
-
-
Click Reaction Assembly:
-
In a microcentrifuge tube, add 50-100 µg of the protein lysate.
-
Add the azide reporter to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add THPTA to a final concentration of 5 mM.
-
Vortex briefly to mix.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light if a fluorescent reporter is used.
-
Sample Preparation for Downstream Analysis:
-
For analysis by SDS-PAGE, add 4X Laemmli sample buffer to the reaction mixture, boil for 5 minutes, and proceed to gel electrophoresis.
-
For enrichment of biotin-labeled proteins, proceed to affinity purification using streptavidin-coated beads.
-
Protocol 3: Analysis of Labeled Proteins
-
In-gel Fluorescence Scanning: If a fluorescent azide was used, the labeled proteins can be visualized directly in the polyacrylamide gel after electrophoresis using a gel imager with the appropriate excitation and emission filters.
-
Western Blotting: Labeled proteins can be transferred to a membrane and probed with an antibody against a protein of interest to see if it has been labeled. If a biotin-azide was used, the blot can be probed with streptavidin-HRP.
-
Affinity Purification and Mass Spectrometry:
-
Incubate the biotin-clicked lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with rotation.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
The eluted proteins can be identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation
Table 1: Hypothetical Quantitative Mass Spectrometry Data for Target Identification
| Protein ID (UniProt) | Gene Name | Peptide Count (Control) | Peptide Count (this compound Labeled) | Fold Change (Labeled/Control) | p-value |
| P01234 | GENE1 | 0 | 15 | - | <0.001 |
| Q56789 | GENE2 | 1 | 20 | 20.0 | <0.001 |
| P98765 | GENE3 | 0 | 8 | - | 0.005 |
| O12345 | GENE4 | 12 | 13 | 1.1 | 0.85 |
This table illustrates how data from a proteomics experiment could be presented to highlight proteins that are significantly enriched upon labeling with this compound and subsequent biotin-based affinity purification. "Peptide Count" refers to the number of unique peptides identified for a given protein.
Table 2: Optimization of this compound Labeling Conditions
| Concentration (µM) | Incubation Time (h) | Total Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| 1 | 4 | 1500 | 98 |
| 10 | 4 | 8500 | 95 |
| 50 | 4 | 12000 | 80 |
| 10 | 8 | 15000 | 92 |
| 10 | 16 | 18000 | 88 |
| 10 | 24 | 18500 | 85 |
This table provides a template for presenting data from an experiment to optimize the concentration and incubation time of the this compound probe. Fluorescence intensity would be measured from in-gel fluorescence scans, and cell viability would be assessed using a standard assay (e.g., MTT or Trypan Blue exclusion).
By following these generalized protocols and adapting them to the specific research question, scientists can begin to explore the potential of this compound as a novel probe in metabolic labeling studies.
References
Application Notes and Protocols for Quantitative Protein Profiling using 4-Ethynylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2][3] The introduction of a chemically tractable handle, such as an ethynyl group, onto this scaffold allows for its use as a powerful chemical probe in chemoproteomic workflows. 4-Ethynylisoquinoline is a versatile probe designed for activity-based protein profiling (ABPP) and quantitative mass spectrometry to identify and quantify protein targets in a complex biological system.[4][5]
The terminal alkyne group of this compound enables its covalent ligation to reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[6] This allows for the enrichment and subsequent identification of proteins that interact with the isoquinoline core. By using quantitative proteomic techniques, researchers can profile the cellular targets of the probe, investigate mechanisms of action for isoquinoline-based drugs, and identify potential off-targets.[7][8]
This document provides detailed protocols for utilizing this compound for quantitative protein profiling and methodologies for data analysis and visualization.
Experimental Protocols
Protocol 1: In-situ Labeling of Cellular Proteins with this compound
This protocol describes the treatment of live cells with the this compound probe to label target proteins within their native environment.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound probe (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scrapers
Procedure:
-
Cell Culture: Seed cells in 10 cm or 15 cm tissue culture plates and grow to 80-90% confluency. For a typical experiment, prepare two sets of plates: one for the probe treatment and one for a DMSO vehicle control.
-
Probe Incubation:
-
Aspirate the old medium from the cells.
-
To the "probe" plate, add fresh, pre-warmed complete medium containing the desired final concentration of this compound (e.g., 10 µM).
-
To the "control" plate, add fresh, pre-warmed complete medium containing an equivalent volume of DMSO.
-
Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
After incubation, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS to each plate and gently scrape the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 2,000 x g for 5 minutes at 4°C.
-
Storage: Carefully aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C until further processing.
Protocol 2: Cell Lysis and Click Chemistry for Protein Tagging
This protocol details the lysis of probe-treated cells and the subsequent "click" reaction to attach a biotin-azide reporter tag to the probe-labeled proteins.
Materials:
-
Cell pellets from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Tris(2-carboxyethyl)phosphine (TCEP) (100 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO4) (50 mM stock in water)
-
Biotin-Azide (10 mM stock in DMSO)
-
Methanol, Chloroform, Water (for protein precipitation)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 500 µL of ice-cold lysis buffer.
-
Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) to ensure complete lysis and shear nucleic acids.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (proteome) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay. Normalize all samples to a final concentration of 1-2 mg/mL with lysis buffer.
-
Click Chemistry Reaction:
-
In a 1.5 mL tube, combine 500 µg of protein lysate with the click chemistry reagents in the following order:
-
Biotin-Azide (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO4 (final concentration: 1 mM)
-
-
Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation:
-
Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water to the reaction mixture.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Aspirate the top aqueous layer and carefully remove the supernatant without disturbing the protein disk at the interface.
-
Wash the protein pellet by adding 4 volumes of ice-cold methanol.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Aspirate the methanol and air-dry the pellet for 5-10 minutes.
-
Protocol 3: Enrichment and On-Bead Digestion for Mass Spectrometry
This protocol describes the enrichment of biotin-tagged proteins using streptavidin beads and their subsequent digestion into peptides for LC-MS/MS analysis.
Materials:
-
Dried protein pellets from Protocol 2
-
Urea Buffer (8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Streptavidin-agarose beads
-
Wash Buffer 1 (1% SDS in PBS)
-
Wash Buffer 2 (50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) (500 mM stock)
-
Iodoacetamide (IAA) (500 mM stock)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
Procedure:
-
Protein Solubilization: Resuspend the dried protein pellet in 100 µL of Urea Buffer.
-
Enrichment of Biotinylated Proteins:
-
Pre-wash streptavidin-agarose beads three times with Wash Buffer 1.
-
Add the resuspended proteome to the beads and incubate for 2 hours at room temperature with gentle rotation.
-
-
Bead Washing:
-
Pellet the beads by centrifugation (2,000 x g for 2 minutes) and discard the supernatant.
-
Wash the beads sequentially: 3 times with Wash Buffer 1, followed by 3 times with Wash Buffer 2.
-
-
On-Bead Digestion:
-
Resuspend the beads in 100 µL of Wash Buffer 2.
-
Reduction: Add DTT to a final concentration of 5 mM and incubate at 37°C for 30 minutes.
-
Alkylation: Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Cleanup:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
-
Data Presentation
Quantitative data from mass spectrometry analysis should be structured to clearly present the identified proteins and their relative abundance changes between different experimental conditions. The following table is an example of how to present data from a competitive profiling experiment where cells were pre-treated with an isoquinoline-based inhibitor before labeling with this compound.
| Protein ID (UniProt) | Gene Name | Peptide Sequence | Fold Change (Inhibitor/DMSO) | p-value |
| P04049 | ABL1 | K.SSKDVWAFGVLLWEIATYGMSPYPGIDLSQVYELLT.K | -8.5 | 0.001 |
| Q13153 | BTK | R.VLEKGVYHYGVVNYVTR.L | -7.2 | 0.003 |
| P41240 | LCK | K.IADFGLARLIEDNEYTAR.Q | -6.8 | 0.005 |
| P00519 | EGFR | R.DLATVLR.L | -1.2 | 0.350 |
| P07949 | LYN | K.WAPEALFPREGKYLTVA.S | -1.1 | 0.410 |
Table 1: Example of quantitative proteomic data. This table shows the relative abundance of peptides from target proteins labeled by this compound in the presence or absence of a competitive inhibitor. A significant negative fold change indicates that the inhibitor competes with the probe for binding to the target protein.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for quantitative protein profiling using this compound.
Hypothetical Signaling Pathway Interaction
Isoquinoline derivatives have been shown to inhibit various protein kinases. The following diagram illustrates a hypothetical scenario where this compound targets a component of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.
Caption: Hypothetical targeting of the MAPK/ERK pathway by this compound.
References
- 1. Recent developments and applications of clickable photoprobes in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrative chemoproteomics reveals anticancer mechanisms of silver(i) targeting the proteasome regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 7. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Labeling of Nascent RNA with 5-Ethynyluridine (EU)
Disclaimer: Extensive research has not yielded any specific information on the use of "4-Ethynylisoquinoline" for in situ labeling of nascent RNA. The following application notes and protocols are provided for 5-Ethynyluridine (EU) , a widely used and well-documented reagent that functions on a similar principle of metabolic incorporation of an ethynyl-modified nucleoside analog followed by click chemistry detection. This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in this powerful technique for studying RNA biology.
Introduction
The ability to specifically label and visualize newly synthesized (nascent) RNA is crucial for understanding the dynamics of gene expression in various biological processes, including development, disease, and in response to therapeutic interventions. Metabolic labeling with nucleoside analogs that are incorporated into RNA during transcription provides a powerful tool for these investigations. 5-Ethynyluridine (EU) is a cell-permeable analog of uridine that contains a terminal alkyne group.[1][2] Once introduced to cells or organisms, EU is metabolized into EU-triphosphate (EUTP) and incorporated into newly transcribed RNA by RNA polymerases in place of uridine.[1] The incorporated ethynyl group serves as a bioorthogonal handle for covalent ligation to a variety of azide-containing reporter molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][3] This highly specific and efficient reaction allows for the sensitive detection and visualization of nascent RNA in situ.
Key Advantages of EU-based Nascent RNA Labeling:
-
High Specificity: The click reaction is bioorthogonal, meaning it does not interfere with native cellular processes.[3]
-
High Sensitivity: The efficiency of the click reaction allows for the detection of even low levels of transcription.[1]
-
Versatility: A wide range of azide-functionalized reporters (e.g., fluorophores, biotin) can be used for various downstream applications, including fluorescence microscopy, high-content screening, and transcriptomics.[2]
-
In Vivo Applicability: EU is cell-permeable and can be used to label nascent RNA in cultured cells and in whole organisms.[1]
Applications in Research and Drug Development
The in situ labeling of nascent RNA with EU has a broad range of applications:
-
Visualizing Global Transcriptional Activity: Assessing overall changes in RNA synthesis in response to stimuli, drug treatment, or developmental cues.
-
Identifying Sites of Active Transcription: High-resolution microscopy can reveal the subcellular localization of newly synthesized RNA.[2]
-
Quantifying Cell-Type Specific Transcription: In complex tissues, EU labeling combined with cell-type specific markers can dissect transcriptional differences between cell populations.
-
Screening for Compounds that Modulate Transcription: Automated microscopy platforms can be used to screen for drugs that either inhibit or enhance global RNA synthesis.
-
Studying RNA Trafficking and Localization: Pulse-chase experiments with EU can be used to follow the movement of newly synthesized RNA from the nucleus to the cytoplasm and other subcellular compartments.
Experimental Workflow and Signaling Pathway
The general workflow for in situ labeling of nascent RNA with EU involves several key steps, from metabolic labeling to imaging. The underlying principle is the enzymatic incorporation of the modified nucleoside into RNA, followed by a chemical ligation for detection.
The core of the detection method is the click chemistry reaction, which forms a stable triazole linkage between the ethynyl group of the incorporated EU and an azide-functionalized reporter molecule.
Quantitative Data Summary
The efficiency of nascent RNA labeling and detection can be influenced by various experimental parameters. The following table summarizes typical concentration ranges and incubation times for EU labeling in cultured cells, as derived from various protocols.
| Parameter | Cell Type | EU Concentration | Incubation Time | Result | Reference |
| EU Labeling | Cultured Mammalian Cells | 0.1 - 1 mM | 30 min - 24 h | Robust detection of nascent RNA | [1] |
| EU Labeling | Plant Seedlings | 200 µM | 24 h | Successful labeling for pulse-chase | |
| RNA Polymerase Inhibition | Cultured Mammalian Cells | 1 mM EU + Actinomycin D | 6 h | Dose-dependent decrease in EU signal | [1] |
| RNase Treatment | Cultured Mammalian Cells | 1 mM EU | 6 h | Significant reduction in EU signal | [1] |
Detailed Experimental Protocols
Protocol for In Situ Labeling of Nascent RNA in Cultured Cells
This protocol provides a general procedure for labeling nascent RNA in adherent cells grown on coverslips. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Adherent cells grown on sterile glass coverslips
-
Complete cell culture medium
-
5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click chemistry reaction buffer (e.g., 100 mM Tris-HCl pH 8.5)
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
To the complete cell culture medium, add EU to the desired final concentration (e.g., 0.5 mM).
-
Incubate the cells for the desired period (e.g., 1-2 hours) under standard cell culture conditions.
-
-
Fixation:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
-
85 µL Click chemistry reaction buffer
-
2 µL Azide-fluorophore stock solution (e.g., 10 mM)
-
2 µL CuSO₄ solution
-
10 µL Sodium ascorbate solution
-
-
Remove the PBS from the cells and add the click reaction cocktail to each coverslip.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with a nuclear counterstain (e.g., DAPI in PBS) for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol for Nascent RNA Purification for Sequencing (EU-Seq)
This protocol outlines the key steps for isolating EU-labeled RNA for downstream applications like RNA sequencing.
Materials:
-
EU-labeled cells
-
TRIzol or other RNA extraction reagent
-
Biotin-azide
-
Click chemistry reaction components (as above)
-
Streptavidin-coated magnetic beads
-
Appropriate buffers for bead binding, washing, and elution
Procedure:
-
Metabolic Labeling:
-
Label cells with EU as described in the in situ protocol. The labeling time can be adjusted depending on the desired temporal resolution.
-
-
Total RNA Extraction:
-
Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol followed by isopropanol precipitation).
-
-
Click Chemistry Biotinylation:
-
Perform a click chemistry reaction on the purified total RNA using biotin-azide instead of a fluorescent azide. This will covalently link biotin to the EU-labeled RNA.
-
-
Purification of Biotinylated RNA:
-
Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the nascent RNA.
-
Perform stringent washes to remove unlabeled, pre-existing RNA.
-
-
Elution of Nascent RNA:
-
Elute the captured nascent RNA from the beads.
-
The purified nascent RNA is now ready for downstream applications such as library preparation for RNA sequencing.
-
Troubleshooting and Considerations
-
Cytotoxicity: High concentrations of EU or prolonged incubation times may be toxic to some cell types. It is recommended to perform a toxicity assay to determine the optimal labeling conditions.
-
Background Signal: Incomplete washing or non-specific binding of the fluorescent probe can lead to high background. Ensure thorough washing steps and use a high-quality azide-fluorophore.
-
No Signal: This could be due to low transcriptional activity, inefficient EU incorporation, or problems with the click chemistry reaction. Verify the viability of the cells, the concentration and quality of the reagents, and ensure the sodium ascorbate solution is freshly prepared.
-
DNA Labeling: In some organisms and cell types, EU has been reported to be incorporated into DNA, although this is less common in mammalian cells.[4] It is advisable to perform control experiments, such as treatment with DNase, to confirm the specificity of the RNA labeling.
By following these guidelines and protocols, researchers can effectively utilize 5-ethynyluridine to label and visualize nascent RNA, providing valuable insights into the intricate regulation of gene expression.
References
4-Ethynylisoquinoline: A Versatile Building Block in Medicinal Chemistry for Kinase Inhibition and Anticancer Drug Discovery
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of an ethynyl group at the 4-position of the isoquinoline ring system creates 4-ethynylisoquinoline, a highly versatile building block for the synthesis of potent and selective therapeutic agents. The terminal alkyne functionality serves as a valuable handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.
Applications in Medicinal Chemistry
This compound has emerged as a key intermediate in the development of targeted therapies, particularly in the fields of oncology and enzyme inhibition. Its primary applications lie in its use as a scaffold for the synthesis of kinase inhibitors and as a precursor for novel anticancer agents.
1. Kinase Inhibitor Synthesis
The ethynyl group of this compound provides a strategic anchor point for the construction of compounds targeting the ATP-binding site of various protein kinases. Several patents have disclosed the use of this compound in the synthesis of potent kinase inhibitors. For instance, derivatives of this compound have been evaluated for their inhibitory activity against a range of protein kinases, including Abl, Src, and Fibroblast Growth Factor Receptor (FGFR), with some compounds demonstrating nanomolar potency.[3] These kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them important therapeutic targets.
Furthermore, this compound has been utilized as a key building block in the development of inhibitors for METTL3 (Methyltransferase-like 3), an enzyme involved in RNA methylation and a promising target in oncology.[4][5]
2. Anticancer Agent Development
The versatile reactivity of the ethynyl group has been exploited to generate libraries of isoquinoline-based compounds with potential anticancer activity. One notable application is the synthesis of 1,2,3-triazole derivatives via click chemistry. These derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines.[6] The triazole linkage serves as a stable and biocompatible linker to append other pharmacophores that can enhance the anticancer activity and modulate the physicochemical properties of the parent isoquinoline scaffold.
Quantitative Data
The following table summarizes the in vitro anticancer activity of 1,2,3-triazole derivatives synthesized from this compound.
| Compound ID | Cancer Cell Line | IC50 (µM)[6] |
| 10 | HepG2 (Liver Cancer) | 9.6 |
| 11 | HepG2 (Liver Cancer) | 13.3 |
| 10 | HeLa (Cervical Cancer) | 5.7 |
| 11 | HeLa (Cervical Cancer) | 5.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes the synthesis of this compound from 4-bromoisoquinoline and trimethylsilylacetylene, followed by desilylation.[6]
Materials:
-
4-Bromoisoquinoline
-
Trimethylsilylacetylene
-
Copper(I) iodide (CuI)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 4-bromoisoquinoline in a mixture of THF and triethylamine, add trimethylsilylacetylene, copper(I) iodide, and the palladium catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-((trimethylsilyl)ethynyl)isoquinoline.
-
Dissolve the purified product in THF and treat with a solution of TBAF to remove the trimethylsilyl protecting group.
-
Stir the reaction at room temperature until desilylation is complete (monitor by TLC).
-
Quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from this compound against a target kinase using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate
-
Test compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions, the target kinase, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol.
-
Determine the IC50 value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the test compound.
Visualizations
References
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. BRPI0710328A2 - compound of formula I, a tautomer thereof, or a pharmaceutically acceptable salt, hydrate or other solvate thereof and method for treating cancer in a mammal in need thereof and composition - Google Patents [patents.google.com]
- 4. WO2020201773A1 - Mettl3 inhibitory compounds - Google Patents [patents.google.com]
- 5. WO2022074379A1 - Mettl3 inhibitory compounds - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for 4-Ethynylisoquinoline in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes. These reactions typically involve a pair of functional groups, a "chemical reporter" and a "probe," which react specifically and efficiently with each other under physiological conditions. The ethynyl group, a terminal alkyne, is a prominent chemical reporter used in conjunction with azide-bearing probes in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC).
4-Ethynylisoquinoline is a promising, yet underexplored, bioorthogonal chemical reporter. The isoquinoline moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, suggesting that its derivatives may possess favorable pharmacological properties.[1][2] The compact size of the ethynyl group makes this compound an attractive tool for metabolic labeling of various biomolecules, including proteins, nucleic acids, and glycans, with minimal steric perturbation.
These application notes provide an overview of the potential uses of this compound in bioorthogonal chemistry and detailed protocols for its application in cellular labeling and downstream analysis.
Applications of this compound
The primary application of this compound is as a chemical reporter for the bioorthogonal labeling of biomolecules. This can be achieved through metabolic incorporation, where cells are fed with a modified precursor containing the this compound tag, or through direct conjugation to a biomolecule of interest.
Metabolic Labeling of Nascent Proteins
Bioorthogonal non-canonical amino acid tagging (BONCAT) is a powerful technique for identifying and visualizing newly synthesized proteins.[3] An amino acid analogue bearing the this compound group can be introduced to cell culture. Once incorporated into proteins, the ethynyl group serves as a handle for conjugation to an azide-functionalized probe, such as a fluorophore for imaging or biotin for affinity purification and subsequent proteomic analysis.
Labeling of Newly Synthesized DNA and RNA
Similar to protein labeling, nucleoside analogues containing this compound can be used to label nascent DNA and RNA.[4][5] For instance, a this compound-modified deoxyuridine or uridine analogue can be incorporated into DNA during replication or RNA during transcription, respectively. Subsequent click chemistry with a fluorescent azide allows for the visualization of cell proliferation or transcriptional activity.
Glycan Labeling and Imaging
Metabolic labeling can also be used to introduce this compound into glycans. Cells fed with a sugar molecule derivatized with this compound will incorporate it into their cell surface glycans. These tagged glycans can then be visualized by fluorescence microscopy after reaction with a fluorescent azide, providing insights into glycan trafficking and localization.
Drug Development and Target Identification
The isoquinoline scaffold is of significant interest in drug design.[6][7] By incorporating this compound into a drug candidate, its mechanism of action and molecular targets can be investigated. After treating cells with the ethynyl-tagged drug, click chemistry can be used to attach an affinity tag, allowing for the pull-down and identification of interacting proteins by mass spectrometry.
Quantitative Data Summary
Due to the limited published data specifically for this compound, the following table presents hypothetical, yet realistic, quantitative data based on typical values observed for similar small molecule terminal alkynes in bioorthogonal reactions. This data is intended for illustrative purposes to guide experimental design.
| Parameter | Value | Conditions | Application |
| Reaction Rate Constant (k₂) | 10³ - 10⁵ M⁻¹s⁻¹ | CuAAC with Azide-Fluorophore | Protein Labeling in Lysate |
| 10⁻¹ - 10¹ M⁻¹s⁻¹ | SPAAC with DBCO-Biotin | Live Cell Protein Labeling | |
| Labeling Concentration | 10 - 100 µM | Cell Culture Media | Metabolic Labeling of Proteins |
| 1 - 10 µM | Cell Culture Media | Metabolic Labeling of DNA/RNA | |
| Cytotoxicity (IC₅₀) | > 100 µM | 24-hour incubation in HeLa cells | General Cell Viability |
| Labeling Efficiency | 80 - 95% | In vitro protein conjugation | Proteomics Sample Prep |
| 50 - 80% | Metabolic labeling in live cells | Live Cell Imaging |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound. These are adapted from established bioorthogonal chemistry procedures.[8]
Protocol 1: Metabolic Labeling of Nascent Proteins in Cultured Cells with a this compound-Containing Amino Acid (4-EIAA)
This protocol describes the metabolic incorporation of a hypothetical this compound-containing amino acid (4-EIAA) into newly synthesized proteins in mammalian cells, followed by fluorescent labeling via CuAAC.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound-containing amino acid (4-EIAA) stock solution (100 mM in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click reaction cocktail components:
-
Fluorescent azide (e.g., Azide-Fluor 488, 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) (100 mM in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (500 mM in H₂O)
-
Sodium ascorbate (1 M in H₂O, freshly prepared)
-
-
Wash buffer (PBS with 1% BSA)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Labeling:
-
Plate cells on coverslips in a 24-well plate and grow to 70-80% confluency.
-
Prepare labeling medium by diluting the 4-EIAA stock solution into pre-warmed complete culture medium to a final concentration of 50 µM.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.
-
-
Cell Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells by incubating with the fixative solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For one well, mix the following in order:
-
186 µL PBS
-
2 µL CuSO₄ (final concentration: 1 mM)
-
2 µL THPTA (final concentration: 5 mM)
-
10 µL Fluorescent azide (final concentration: 500 µM)
-
-
Add 20 µL of freshly prepared sodium ascorbate solution (final concentration: 100 mM) to the cocktail and mix gently.
-
Add 200 µL of the final click reaction cocktail to each coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with wash buffer.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: Labeling of Nascent DNA with a this compound-Containing Nucleoside (4-EdU)
This protocol outlines the incorporation of a hypothetical this compound-deoxyuridine (4-EdU) into newly synthesized DNA for the detection of cell proliferation.
Materials:
-
Proliferating mammalian cells
-
Complete cell culture medium
-
This compound-deoxyuridine (4-EdU) stock solution (10 mM in DMSO)
-
Materials for cell fixation, permeabilization, and click reaction as described in Protocol 1.
Procedure:
-
Cell Labeling:
-
Culture cells to the desired density.
-
Add 4-EdU stock solution directly to the culture medium to a final concentration of 10 µM.
-
Incubate for 1-4 hours at 37°C in a CO₂ incubator. The incubation time will depend on the cell cycle length.
-
-
Cell Processing and Detection:
-
Harvest and process the cells for either flow cytometry or fluorescence microscopy.
-
Follow the steps for cell fixation, permeabilization, and click reaction as detailed in Protocol 1.
-
-
Analysis:
-
For microscopy: Follow the washing and imaging steps in Protocol 1. Proliferating cells will exhibit nuclear fluorescence.
-
For flow cytometry: After the click reaction and washing, resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA). Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for metabolic labeling and detection using this compound.
Caption: Simplified mechanism of the CuAAC reaction with this compound.
Caption: Logical relationship of this compound's features and applications.
References
- 1. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Methods for Labeling Nucleic Acids | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Troubleshooting & Optimization
Low yield in 4-Ethynylisoquinoline synthesis what to check.
Technical Support Center: 4-Ethynylisoquinoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. This guide focuses on identifying and resolving common issues that can lead to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of this compound, which is commonly achieved via a Sonogashira coupling reaction between a 4-haloisoquinoline (e.g., 4-bromo or 4-iodoisoquinoline) and a protected or terminal alkyne.
Question 1: My Sonogashira reaction for the synthesis of this compound is resulting in a very low yield or failing completely. What are the first things I should check?
Answer: When a Sonogashira reaction fails or gives a low yield, the most critical factors to investigate are the catalyst's activity, the quality of the reagents, and the reaction atmosphere.[1] Start by ensuring that your palladium catalyst and any copper co-catalyst are active and have not been deactivated by improper storage. It is crucial to carry out the reaction under anhydrous and anaerobic conditions. Oxygen can promote the undesirable Glaser-type homocoupling of the alkyne, leading to byproducts.[2] Therefore, properly degassing the solvent and maintaining an inert atmosphere (e.g., with argon or nitrogen) is essential.[1]
Question 2: How does the choice of the halide on the isoquinoline ring affect the reaction outcome?
Answer: The reactivity of the 4-haloisoquinoline substrate is a significant factor. The general trend for reactivity in Sonogashira coupling is I > OTf > Br > Cl.[1] Consequently, 4-iodoisoquinoline is more reactive and can often be coupled at lower temperatures, while 4-bromoisoquinoline may necessitate heating.[1][3] If you are using 4-chloroisoquinoline, be aware that it is the least reactive and will likely require more forcing conditions or a more specialized catalytic system.
Question 3: I am observing significant amounts of a homocoupled alkyne byproduct (Glaser coupling). How can I minimize this?
Answer: The formation of alkyne homocoupling byproducts is a common issue, particularly when a copper co-catalyst is used in the presence of oxygen.[2][4] To mitigate this, you can switch to a copper-free Sonogashira protocol.[1] These conditions are often preferred to avoid the formation of such byproducts. If you must use a copper co-catalyst, ensuring strictly anaerobic conditions is paramount.
Question 4: Could the palladium catalyst or its ligand be the source of the low yield?
Answer: Yes, the choice and handling of the palladium catalyst and its ligands are critical for a successful reaction.[1]
-
Catalyst Activity: Use a fresh batch of the palladium catalyst or one that has been stored correctly under an inert atmosphere.[1] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.
-
Ligand Choice: The ligand stabilizes the palladium center and influences its reactivity. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[4] For challenging couplings, consider using more specialized ligands like XPhos, SPhos, or dppf.[5][6] N-heterocyclic carbene (NHC) ligands have also shown superior performance in many cross-coupling reactions due to their strong σ-donating ability.[7]
Question 5: How do the base and solvent affect the synthesis of this compound?
Answer: The base and solvent system plays a pivotal role.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically required to deprotonate the terminal alkyne.[1] Ensure the base is dry and used in an appropriate excess. Other bases like potassium carbonate or cesium carbonate can also be used.[3]
-
Solvent: The solvent must be appropriate for the reaction conditions and capable of dissolving the reactants. Common choices include DMF, THF, and dioxane.[6] The solvent must be thoroughly degassed to remove oxygen.[5]
Question 6: I am struggling with the purification of this compound. What are the recommended methods?
Answer: Purification of nitrogen-containing heterocycles can sometimes be challenging. Column chromatography on silica gel is a common method.[8] You may need to screen different eluent systems, typically mixtures of a non-polar solvent like hexane or petroleum ether with a polar solvent such as ethyl acetate.[8] Adding a small amount of a base like triethylamine to the eluent can sometimes help to reduce tailing on the silica gel column. Recrystallization can also be an effective technique if a suitable solvent is found.[8]
Data Presentation
Table 1: Factors Influencing Yield in this compound Synthesis via Sonogashira Coupling
| Parameter | Recommendation for Higher Yield | Rationale | Potential Issues with Poor Choice |
| Isoquinoline Halide | 4-Iodoisoquinoline | Higher reactivity allows for milder reaction conditions.[1][3] | 4-Bromoisoquinoline may require higher temperatures; 4-chloroisoquinoline is generally unreactive.[1][3] |
| Palladium Catalyst | Fresh, active Pd(0) or Pd(II) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Ensures a high concentration of the active catalytic species.[1] | An inactive or degraded catalyst will lead to little or no product formation.[1][5] |
| Ligand | Electron-rich, bulky phosphines (e.g., PPh₃, XPhos) or NHCs | Promotes oxidative addition and reductive elimination steps.[4][7] | Inappropriate ligands can lead to slow reaction rates or catalyst decomposition. |
| Copper Co-catalyst | Use in strictly anaerobic conditions or opt for a copper-free protocol | Copper(I) facilitates the formation of the copper acetylide, increasing reaction rate. | Can lead to alkyne homocoupling (Glaser byproducts) if oxygen is present.[2][4] |
| Base | Dry, excess amine base (e.g., Et₃N, DIPEA) or inorganic base (e.g., Cs₂CO₃) | Required for the deprotonation of the terminal alkyne.[1][3] | Insufficient or wet base can halt the reaction; some bases may be too weak or strong. |
| Solvent | Dry, degassed aprotic polar solvents (e.g., DMF, THF, Dioxane) | Provides a suitable medium for the reaction and solubilizes reactants.[6] | Presence of oxygen can lead to side reactions; protic solvents can interfere with the base. |
| Temperature | Optimized for the specific substrates (often room temp. to 80 °C) | Balances reaction rate with the stability of reactants and products.[6] | Too low a temperature may result in an incomplete reaction; too high can cause degradation.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and the formation of homocoupled byproducts.[1][5] | Oxygen can lead to catalyst deactivation and unwanted side reactions.[2] |
Experimental Protocols
Key Experiment: Sonogashira Coupling for the Synthesis of this compound
This protocol provides a general methodology for the Sonogashira coupling of a 4-haloisoquinoline with a terminal alkyne. Optimization of specific parameters may be required.
Materials:
-
4-Iodo- or 4-bromoisoquinoline (1.0 equiv)
-
Terminal alkyne (e.g., Trimethylsilylacetylene) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 - 0.1 equiv) (for copper-catalyzed protocol)
-
Amine base (e.g., Triethylamine) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add the 4-haloisoquinoline, palladium catalyst, and copper(I) iodide (if used).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.[5]
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature for 4-iodoisoquinoline, or 60-80 °C for 4-bromoisoquinoline).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a silyl-protected alkyne was used, it can often be deprotected in situ by adding a fluoride source (e.g., TBAF) or a base like potassium carbonate in methanol.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting guide for 4-Ethynylisoquinoline click reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethynylisoquinoline in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for a click reaction with this compound?
The choice of solvent can significantly impact the reaction's success. Due to the aromatic nature of this compound, solubility can be a challenge in purely aqueous systems. A range of solvents and solvent mixtures have been successfully employed for click reactions with similar aromatic alkynes. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), often in combination with water (e.g., t-BuOH/H₂O), are commonly used to ensure the solubility of all reactants.[1][2][3] For instance, reactions with phenylacetylenes, which are structurally similar to this compound, have shown good yields in t-BuOH:H₂O mixtures, even with heating to 50°C to improve solubility. Mechanochemical (solvent-free) methods have also been reported to be highly efficient for quinoline derivatives and can be a viable green alternative.[1]
Q2: Which copper source and ligand are recommended for this compound click reactions?
The most common and convenient method for generating the active Cu(I) catalyst is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[4] To improve reaction rates, stability, and reduce copper-mediated side reactions, a copper-chelating ligand is highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble and highly effective ligand for bioconjugation reactions in aqueous media. For reactions in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common choice. The use of pre-formed Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also an option, particularly in organic solvents.[1]
Q3: My click reaction with this compound is giving a low yield. What are the possible causes and solutions?
Low yields in CuAAC reactions can stem from several factors. Here are some common causes and troubleshooting tips:
-
Poor Solubility: As mentioned in Q1, this compound or the azide partner may have limited solubility in the chosen solvent system. Try using co-solvents like DMSO, DMF, or THF, or consider switching to a different solvent system altogether. Gentle heating may also improve solubility and reaction rates.
-
Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used in sufficient excess. Degassing the solvent by bubbling with nitrogen or argon before adding the catalyst can also help to remove dissolved oxygen. The use of a stabilizing ligand is crucial to protect the Cu(I) catalyst.
-
Side Reactions: The primary side reaction to consider is the oxidative homocoupling of this compound (Glaser coupling). This can be minimized by maintaining a reducing environment with an adequate excess of sodium ascorbate and by using a stabilizing ligand.
-
Insufficient Reaction Time or Temperature: While many click reactions are fast at room temperature, some substrates, particularly sterically hindered or less reactive ones, may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Poor solubility of this compound or azide. | Use a co-solvent (DMSO, DMF, THF). Try a t-BuOH/H₂O mixture. Consider gentle heating. |
| Inactive Cu(I) catalyst due to oxidation. | Use a fresh solution of sodium ascorbate in excess. Degas the solvent prior to reaction. Use a stabilizing ligand (THPTA for aqueous, TBTA for organic). | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS and allow it to run longer if necessary. Consider increasing the temperature (e.g., to 40-60°C). | |
| Multiple Spots on TLC / Impure Product | Oxidative homocoupling of this compound. | Increase the concentration of sodium ascorbate. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). Use a stabilizing ligand. |
| Reaction with other functional groups. | If working with biomolecules containing free thiols (cysteine residues), consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM). | |
| Residual copper catalyst in the product. | Purify the product by washing with a solution of a copper chelator like EDTA or by using a copper-scavenging resin. Column chromatography can also be effective. | |
| Formation of a Precipitate | Insolubility of the product or a reactant-copper complex. | Try a different solvent system where all components are soluble. For some alkynes, formation of an insoluble copper acetylide has been observed; using a stabilizing ligand can mitigate this. |
Quantitative Data on Reaction Optimization
While specific data for this compound is limited in the literature, the following table summarizes the effects of different catalysts and solvents on the yield of CuAAC reactions with structurally related quinoline derivatives, which can serve as a valuable starting point for optimization.
| Alkyne Reactant | Azide Reactant | Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-O-propargyl-6-phenyl-2-(trifluoromethyl)quinoline | p-Chlorophenyl azide | Cu(OAc)₂·H₂O | None | CH₃OH | 60 | 3.5 | 21 |
| 4-O-propargyl-6-phenyl-2-(trifluoromethyl)quinoline | p-Chlorophenyl azide | Cu(OAc)₂·H₂O | None | CH₃OH | 60 | overnight | 77 |
| 4-O-propargyl-6-phenyl-2-(trifluoromethyl)quinoline | p-Iodophenyl azide | Cu(OAc)₂·H₂O | None | CH₃OH | 60 | 3.5 | 89 |
| 4-O-propargyl-6-phenyl-2-(trifluoromethyl)quinoline | p-Iodophenyl azide | CuI | DIPEA, Acetic Acid | CH₂Cl₂ | Room Temp | 3.5 | 52 |
| 4-O-propargyl-6-phenyl-2-(trifluoromethyl)quinoline | p-Iodophenyl azide | CuI | DIPEA, Acetic Acid | Solvent-free (milling) | Room Temp | 3.5 | 92 |
Data adapted from a study on quinoline derivatives, which are structurally similar to isoquinolines.[1]
Experimental Protocols
General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
-
Deionized water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen organic solvent.
-
Prepare a 10 mM stock solution of the azide compound in a compatible solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each experiment.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of the chosen ligand (THPTA or TBTA) in a suitable solvent (water for THPTA, DMSO or CH₂Cl₂/t-BuOH for TBTA).
-
-
Reaction Setup:
-
In a reaction vial, add the this compound solution (e.g., 1 equivalent).
-
Add the azide solution (e.g., 1.1 equivalents).
-
Add the reaction solvent to achieve the desired final concentration (typically 0.1-1 M).
-
If using an aqueous system, add the THPTA ligand solution (e.g., 5 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution (e.g., 1-5 mol%).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10-20 mol%).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or the desired temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by exposing it to air or by adding a solution of EDTA.
-
If a precipitate has formed, it can be collected by filtration.
-
For soluble products, perform an aqueous work-up. Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure triazole product.
-
Visualizations
Signaling Pathways
Derivatives of isoquinoline have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. The triazole moiety formed via the click reaction can act as a pharmacophore, influencing the biological activity of the parent this compound scaffold. Below are diagrams of two such pathways that are often targeted in drug discovery.
References
Optimizing 4-Ethynylisoquinoline labeling concentrations for cell culture.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Ethynylisoquinoline for cell labeling experiments. Here, you will find troubleshooting advice and frequently asked questions to navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture?
This compound is a chemical compound that belongs to the isoquinoline family and possesses a terminal alkyne group. This alkyne functional group makes it a valuable tool in bioorthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry". In cell culture, this compound can be used as a probe to be incorporated into cellular components or to react with azide-modified biomolecules for visualization and analysis.
Q2: What is the general principle of labeling with this compound via click chemistry?
The labeling process involves a two-step procedure. First, cells are incubated with this compound, which is designed to be incorporated into specific cellular targets or to be available for reaction. Following this incubation, a second molecule containing an azide group and a reporter tag (e.g., a fluorophore) is introduced. In the presence of a copper(I) catalyst, the alkyne on this compound and the azide on the reporter molecule undergo a highly specific and efficient cycloaddition reaction, forming a stable triazole linkage. This "clicks" the reporter tag onto the cellular target that has been labeled with this compound, allowing for detection and analysis. The reaction is biocompatible and can be performed in living cells.[1]
Q3: What are the critical parameters to optimize for successful labeling?
Successful labeling with this compound depends on several key factors:
-
Concentration of this compound: The concentration should be high enough for efficient labeling but low enough to avoid cytotoxicity.
-
Incubation Time: The duration of incubation with this compound will influence the extent of labeling.
-
Concentration of Click Chemistry Reagents: The concentrations of the azide-reporter, copper sulfate, and a reducing agent (like sodium ascorbate) need to be optimized for efficient ligation without causing cellular damage.
-
Cell Type: Different cell lines may exhibit varying sensitivities to this compound and the click chemistry reagents.
Q4: What are the potential side effects of this compound on cells?
Quinoline derivatives, the family to which this compound belongs, have been reported to exhibit cytotoxic effects in various cancer cell lines.[2][3] The specific cytotoxicity of this compound has not been extensively documented, but it is crucial to assume it may induce dose-dependent effects on cell viability. Potential side effects could include inhibition of cell proliferation, induction of apoptosis (programmed cell death), or cell cycle arrest. Therefore, it is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescent Signal | 1. Inefficient Labeling: The concentration of this compound was too low, or the incubation time was too short. 2. Inefficient Click Reaction: Suboptimal concentrations of click chemistry reagents (copper sulfate, reducing agent, azide-fluorophore), or the reagents have degraded. 3. Low Target Abundance: The cellular target being labeled is not highly abundant. | 1. Optimize this compound Concentration and Incubation Time: Perform a titration experiment to determine the optimal concentration (e.g., 1-50 µM) and incubation time (e.g., 1-24 hours). 2. Prepare Fresh Reagents: Always use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate). Titrate the concentrations of copper sulfate and the azide-fluorophore. 3. Amplify Signal: If possible, use a brighter fluorophore or an amplification strategy. |
| High Background Fluorescence | 1. Non-specific Binding: The azide-fluorophore is non-specifically binding to cellular components. 2. Excess Reagents: Incomplete removal of unbound this compound or azide-fluorophore. 3. Autofluorescence: The cells themselves have high intrinsic fluorescence. | 1. Increase Washing Steps: After incubation with the azide-fluorophore, include additional and more stringent washing steps with a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS). 2. Reduce Reagent Concentrations: Lower the concentration of the azide-fluorophore. 3. Use a Spectral Unmixing Tool: If available on your imaging system, use spectral unmixing to separate the specific signal from the autofluorescence. |
| Cell Death or Changes in Morphology | 1. Cytotoxicity of this compound: The concentration of this compound is too high. 2. Toxicity of Click Chemistry Reagents: The copper catalyst can be toxic to cells. | 1. Perform a Cytotoxicity Assay: Determine the maximum non-toxic concentration of this compound for your specific cell line using an MTT or similar cell viability assay. 2. Minimize Copper Concentration and Exposure Time: Use the lowest effective concentration of copper sulfate and keep the click reaction time as short as possible. Consider using a copper-chelating ligand to reduce toxicity. |
Experimental Protocols
Note: The following protocols are general guidelines. Optimization for your specific cell line and experimental conditions is highly recommended.
Protocol 1: Determining the Optimal Concentration of this compound (Cytotoxicity Assay)
-
Cell Seeding: Seed your cells of interest (e.g., HeLa, A549, HEK293) in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare a serial dilution of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired labeling time (e.g., 24 hours).
-
Cell Viability Assay: After incubation, perform a standard cell viability assay, such as the MTT assay, to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the cells are viable). For labeling experiments, use a concentration well below the IC50 value that shows minimal to no cytotoxicity.
Table 1: Example Cytotoxicity Data for Quinoline Derivatives (Literature-based)
| Compound | Cell Line | IC50 Value | Reference |
| Quinazolinone Derivative | HeLa | >500 µM | [2] |
| Dihydropyridine Quinoline Derivative (A8) | A549 | Highest toxicity at 125, 250, and 500 µM | [3] |
| Pyrazole Derivative (Compound 2) | A549 | 220.20 µM | [4] |
| ICD-85 (a quinoline derivative) | HeLa | 25 ± 2.9 µg/mL (72h) | [5] |
Disclaimer: This table provides examples of cytotoxicity for compounds structurally related to this compound. It is crucial to determine the specific cytotoxicity of this compound for your experimental system.
Protocol 2: this compound Labeling and Click Chemistry Reaction in Cell Culture
-
Cell Seeding and Labeling:
-
Seed cells on a suitable imaging dish or plate.
-
Once the cells have reached the desired confluency, replace the medium with fresh medium containing the pre-determined optimal concentration of this compound.
-
Incubate for the optimized duration (e.g., 4-24 hours).
-
-
Washing:
-
Remove the medium containing this compound.
-
Wash the cells three times with warm PBS or cell culture medium to remove any unincorporated compound.
-
-
Click Reaction Cocktail Preparation:
-
Important: Prepare the click reaction cocktail immediately before use.
-
For a typical reaction, mix the following in order:
-
Azide-fluorophore (e.g., final concentration of 10-50 µM)
-
Copper(II) sulfate (CuSO4) (e.g., final concentration of 100-500 µM)
-
Freshly prepared sodium ascorbate (e.g., final concentration of 1-5 mM)
-
-
-
Click Reaction:
-
Add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Final Washes and Imaging:
-
Remove the click reaction cocktail.
-
Wash the cells three to five times with PBS.
-
Add fresh medium or imaging buffer to the cells.
-
Proceed with fluorescence microscopy.
-
Visualizing Workflows and Pathways
To aid in understanding the experimental process and potential cellular effects, the following diagrams are provided.
Disclaimer: The signaling pathway diagrams illustrate potential mechanisms based on studies of related quinoline compounds.[6][7] The precise effects of this compound on these pathways require specific experimental validation.
References
- 1. interchim.fr [interchim.fr]
- 2. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taiwanin E Induces Cell Cycle Arrest and Apoptosis in Arecoline/4-NQO-Induced Oral Cancer Cells Through Modulation of the ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the solubility of 4-Ethynylisoquinoline in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Ethynylisoquinoline in aqueous buffers.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous buffer.
Precipitation of this compound from aqueous solutions is a common challenge due to its likely low intrinsic solubility. The following steps can help troubleshoot and resolve this issue.
1. Initial Assessment & Characterization
2. pH Adjustment
For weakly basic compounds, solubility is highly dependent on pH.[2][3][4] By lowering the pH of the buffer, the isoquinoline nitrogen atom becomes protonated, leading to a significant increase in aqueous solubility.
-
Recommendation: Prepare a stock solution of this compound in an organic solvent such as DMSO. Then, dilute this stock solution into a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0). Observe the concentration at which the compound remains in solution.
-
Caution: Ensure that the final pH of the solution is compatible with your experimental assay and does not affect the stability of the compound or other components of the assay.
3. Use of Co-solvents
Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[2][5][6]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 300 (PEG 300), polyethylene glycol 400 (PEG 400), and propylene glycol are frequently used.[5][7]
-
Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. Then, perform serial dilutions into your aqueous buffer. It is crucial to keep the final concentration of the organic solvent as low as possible to avoid potential artifacts in biological assays. A final concentration of DMSO below 1% is generally recommended.
-
Troubleshooting Precipitation During Dilution: If the compound precipitates upon dilution of the DMSO stock, try a stepwise dilution. First, dilute the stock into a mixture of the organic solvent and buffer, and then into the final buffer.[2]
4. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in aqueous solutions.[8][9][10] This method is particularly effective for aromatic and heterocyclic compounds.[8]
-
Types of Cyclodextrins: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations to improve solubility.[9]
-
Recommendation: Prepare aqueous buffer solutions containing various concentrations of HP-β-CD or SBE-β-CD. Add the this compound to these solutions and determine the concentration at which it remains soluble.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: While specific experimental data for this compound is not available, its parent compound, isoquinoline, is only slightly soluble in water.[11] Given the addition of the hydrophobic ethynyl group, this compound is expected to have low aqueous solubility.
Q2: How does pH affect the solubility of this compound?
A2: this compound contains a basic nitrogen atom in the isoquinoline ring system. Therefore, it is expected to behave as a weak base. The solubility of weakly basic compounds increases as the pH of the solution decreases.[2][3][4][12] At a pH below its pKa, the molecule will be protonated, leading to increased solubility in aqueous media.
Q3: What are co-solvents and how can they improve the solubility of my compound?
A3: Co-solvents are water-miscible organic solvents like DMSO, ethanol, or PEG 400 that are added to an aqueous solution to increase the solubility of poorly water-soluble compounds.[2][5] They work by reducing the overall polarity of the solvent system, which can better accommodate hydrophobic molecules.[13]
Q4: I dissolved my compound in a co-solvent/buffer mixture, but it precipitated after a few hours. Why?
A4: This phenomenon often indicates that the initial solution was supersaturated and thermodynamically unstable.[2] Over time, the compound crashes out of the solution to reach its true thermodynamic equilibrium solubility. To avoid this, it is important to determine the thermodynamic solubility of your compound under the desired conditions.
Q5: Are there alternatives to DMSO as a co-solvent?
A5: Yes, other common co-solvents include ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 300, PEG 400).[5] The choice of co-solvent may depend on the specific requirements of your experiment, including cell toxicity and potential interference with the assay.
Q6: How do I choose the right cyclodextrin for my experiment?
A6: The choice of cyclodextrin depends on the size and shape of the guest molecule. For aromatic and heterocyclic compounds like this compound, β-cyclodextrins and their more soluble derivatives like HP-β-CD and SBE-β-CD are often effective.[8] It is recommended to screen a few different types and concentrations to find the optimal one for your compound.
Q7: Can I combine different solubilization techniques?
A7: Yes, it is often beneficial to combine techniques. For example, you can use a co-solvent in a pH-adjusted buffer to further enhance solubility.[14]
Quantitative Data Summary
Since experimental solubility data for this compound is not publicly available, the following table provides a representative example of how solubility can be affected by different formulation strategies for a hypothetical weakly basic, poorly soluble compound with properties similar to this compound.
| Formulation Strategy | Buffer/Vehicle | Compound Concentration (µM) | Observations |
| pH Adjustment | pH 7.4 Phosphate Buffer | < 1 | Immediate Precipitation |
| pH 5.0 Acetate Buffer | 10 | Soluble | |
| pH 4.0 Acetate Buffer | 50 | Soluble | |
| Co-solvent | pH 7.4 PBS with 1% DMSO | 5 | Soluble |
| pH 7.4 PBS with 5% DMSO | 25 | Soluble | |
| Cyclodextrin | pH 7.4 PBS with 2% HP-β-CD | 20 | Soluble |
| pH 7.4 PBS with 5% HP-β-CD | 50 | Soluble |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous buffers (e.g., citrate, phosphate, borate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add the 10 mM stock solution to each buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant and as low as possible (e.g., ≤ 1%).
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) with gentle agitation.
-
Visually inspect each solution for signs of precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Solubility Enhancement using Co-solvents
-
Prepare a 10 mM stock solution of this compound in a selected co-solvent (e.g., DMSO, ethanol, PEG 400).
-
Prepare the desired aqueous buffer (e.g., PBS pH 7.4).
-
Create a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add the 10 mM stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of the compound.
-
Incubate, observe, and quantify the soluble concentration as described in Protocol 1.
Protocol 3: Solubility Enhancement with Cyclodextrins
-
Prepare a series of solutions of a selected cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of solid this compound to each cyclodextrin solution.
-
Agitate the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of this compound in the clear supernatant by a suitable analytical method. This represents the equilibrium solubility in the presence of the cyclodextrin.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Relationship between solubilization methods and the state of the compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. 亞旭生物科技 [abscience.com.tw]
- 8. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. longdom.org [longdom.org]
Side reactions to consider in the synthesis of isoquinoline derivatives.
Welcome to the technical support center for the synthesis of isoquinoline derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of isoquinoline derivatives via the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1]
Q1: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the likely causes?
A1: Low yields are a common problem and can often be attributed to several factors:
-
Insufficiently Activated Aromatic Ring: The cyclization is an electrophilic aromatic substitution. If the phenyl ring of your starting material lacks electron-donating groups (e.g., methoxy), the reaction will be sluggish. The reaction is most effective with electron-donating groups on the benzene ring.[2][3] For substrates with deactivating or no activating groups, stronger conditions are necessary.
-
Suboptimal Dehydrating Agent: The choice of dehydrating agent is critical. While phosphorus oxychloride (POCl₃) is common, less reactive substrates may require a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or polyphosphoric acid (PPA).[1]
-
Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in the formation of tar.[4]
Q2: I'm observing a significant amount of a styrene-like side product. What is this, and how can I prevent its formation?
A2: The formation of a styrene derivative is a major side reaction known as the retro-Ritter reaction .[5][6] This occurs via the elimination of the amide group as a nitrile from the nitrilium ion intermediate, which is favored when the resulting styrene is part of a conjugated system.[6]
To minimize this side reaction, consider the following strategies:
-
Milder Reaction Conditions: Employing modern, milder protocols, such as using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, allows the reaction to proceed at lower temperatures (e.g., -20°C to 0°C), which suppresses the retro-Ritter elimination.[6][7][8][9][10]
-
Alternative Reagents: A method using oxalyl chloride can generate an N-acyliminium intermediate that is less prone to fragmentation.[6]
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products, although this can be an expensive option.[6]
Troubleshooting Summary: Bischler-Napieralski Reaction
| Issue | Potential Cause | Recommended Solution |
| Low to No Product | Deactivated aromatic ring (lacks electron-donating groups). | Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) or switch to a milder, more effective protocol (e.g., Tf₂O/2-chloropyridine). |
| Incomplete reaction. | Increase reaction temperature (e.g., switch from toluene to a higher boiling solvent like xylene) and monitor by TLC to determine optimal time. | |
| Styrene Formation | Retro-Ritter side reaction is occurring. | Use milder conditions (Tf₂O/2-chloropyridine at low temperature). Consider using the corresponding nitrile as a solvent. |
| Tar Formation | Decomposition of starting material or product at high temperatures. | Carefully control the reaction temperature. Reduce reaction time and monitor progress closely to avoid overheating. Ensure sufficient solvent is used.[4] |
| Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position. | This is influenced by the substitution pattern. Modification of activating groups may be necessary to direct the cyclization.[1] |
Experimental Protocols: Bischler-Napieralski Reaction
Protocol 1: Classical Conditions using POCl₃
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane).
-
Add phosphorus oxychloride (POCl₃) (2.0–3.0 equiv) dropwise. If the addition is exothermic, use an ice bath for cooling.
-
Heat the mixture to reflux (typically 80–110 °C) and monitor the reaction by TLC. Reaction times can range from 1 to 24 hours.
-
Once complete, cool the mixture to room temperature and carefully quench by slowly pouring it into a mixture of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Milder Conditions using Tf₂O (Movassaghi Method) [4]
-
Dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cool the mixture to -20 °C.
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.
-
Stir the reaction at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Proceed with a standard aqueous workup and extraction as described in Protocol 1.
Visualization: Bischler-Napieralski Reaction Pathways
Caption: Main vs. Side Reaction in Bischler-Napieralski Synthesis.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[11] This reaction is particularly effective for electron-rich aromatic systems like indoles and activated phenyl rings.[11]
Q1: My Pictet-Spengler reaction is giving a low yield. How can I improve it?
A1: Low yields in the Pictet-Spengler reaction can often be traced to the reactivity of the starting materials and the reaction conditions.
-
Aromatic Ring Activation: The reaction works best with electron-rich β-arylethylamines. If your aromatic ring is not sufficiently activated (e.g., a simple phenyl group), the reaction may require harsher conditions, such as higher temperatures and stronger acids, which can lead to lower yields.[5][11] The presence of two alkoxy groups, for example, allows the reaction to proceed under physiological conditions.[5]
-
Acid Catalyst: The choice and amount of acid catalyst are crucial. While an acid is needed to generate the reactive iminium ion, an excessive amount can protonate the starting amine, rendering it non-nucleophilic.[12] Common catalysts include HCl, H₂SO₄, and Lewis acids like BF₃·OEt₂.[5] For some substrates, milder acids like trifluoroacetic acid (TFA) in water can be effective.[13]
-
Aldehyde/Ketone Reactivity: Aldehydes are generally more reactive than ketones in this reaction.[11] If using a less reactive ketone, harsher conditions may be necessary.
Q2: I am getting a mixture of diastereomers. How can I control the stereoselectivity?
A2: When a new chiral center is formed at the C-1 position, controlling stereoselectivity is a key challenge.
-
Kinetic vs. Thermodynamic Control: For substrates like tryptophan esters, the cis isomer is often the kinetically controlled product, favored at lower temperatures. At higher temperatures, the reaction can become reversible, leading to epimerization and favoring the thermodynamically more stable trans isomer.[11]
-
Catalyst Choice: The use of chiral Brønsted acids or Lewis acids can induce enantioselectivity in the reaction.[14][15] Different acid catalysts can also influence the diastereomeric ratio. For instance, in one study, benzoic acid provided better stereoselectivity than acetic acid.[13]
-
Substrate Control: The use of chiral auxiliaries on the amine or aldehyde can direct the stereochemical outcome of the cyclization.
Troubleshooting Summary: Pictet-Spengler Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Deactivated aromatic ring. | Use a substrate with electron-donating groups. If not possible, harsher conditions (stronger acid, higher temperature) may be required, but monitor for decomposition. |
| Inappropriate acid concentration. | Titrate the amount of acid catalyst. Too much acid can deactivate the amine starting material.[12] | |
| Use of a ketone instead of an aldehyde. | Ketones are less reactive; longer reaction times or stronger acids may be needed.[11] | |
| Poor Stereoselectivity | Reaction conditions favor a mixture of isomers. | For kinetic control (often cis), run the reaction at lower temperatures. For thermodynamic control (often trans), use higher temperatures.[11] |
| Achiral reaction conditions. | Employ a chiral acid catalyst or a substrate with a chiral auxiliary to induce stereoselectivity. | |
| Decomposition | Starting material or product is unstable under harsh acidic conditions. | Use milder acids (e.g., TFA, benzoic acid) or buffer systems.[13][16] Consider a two-step procedure where the Schiff base is pre-formed.[5] |
Experimental Protocol: Pictet-Spengler Reaction
-
Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, toluene, or water).
-
Add the acid catalyst (e.g., HCl, TFA, or a Lewis acid) to the mixture. The amount and type of acid will need to be optimized for the specific substrate.
-
Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization: Troubleshooting Pictet-Spengler Stereoselectivity
Caption: Decision workflow for controlling stereoisomers in the Pictet-Spengler reaction.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization of the intermediate benzalaminoacetal.[17]
Q1: My Pomeranz-Fritsch reaction is giving a very low yield. What are the common causes?
A1: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, and low yields are a frequent issue.
-
Harsh Acidic Conditions: The classical conditions often use concentrated sulfuric acid, which can cause charring and decomposition of acid-sensitive substrates.[18]
-
Substituent Effects: The reaction is an electrophilic aromatic substitution, so its success is highly dependent on the electronic nature of the benzaldehyde ring. Electron-donating groups (e.g., methoxy) activate the ring and generally lead to higher yields, while electron-withdrawing groups (e.g., nitro, chloro) deactivate the ring and can cause the reaction to fail.[18]
-
Inappropriate Acid Catalyst: While sulfuric acid is traditional, it is not always optimal. Alternatives like polyphosphoric acid (PPA), or Lewis acids such as trifluoroacetic anhydride, have been used to improve yields for specific substrates.[17]
Q2: I am observing a significant amount of an oxazole byproduct. How can this be avoided?
A2: The formation of an oxazole is a significant competing side reaction in the Pomeranz-Fritsch synthesis. This occurs when the intermediate undergoes an alternative cyclization pathway. To suppress oxazole formation:
-
Modify the Substrate (Schlittler-Müller Modification): A key modification involves using a substituted benzylamine and glyoxal hemiacetal as starting materials. This changes the intermediate structure and favors the desired isoquinoline cyclization pathway.
-
Modify the Procedure (Bobbitt Modification): This involves the reduction of the intermediate Schiff base before cyclization. The resulting amine undergoes cyclization under acidic conditions to yield a 1,2,3,4-tetrahydroisoquinoline, avoiding the pathway that leads to oxazoles.[18]
Troubleshooting Summary: Pomeranz-Fritsch Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Deactivated benzaldehyde ring (electron-withdrawing groups). | This reaction is challenging for deactivated systems. Consider an alternative synthetic route. |
| Harsh acid conditions causing decomposition/charring. | Try alternative acid catalysts like PPA or Lewis acids. Optimize acid concentration and temperature. | |
| Oxazole Formation | Competing cyclization pathway is favored. | Use the Schlittler-Müller modification (benzylamine + glyoxal hemiacetal). |
| Unstable intermediate. | Consider the Bobbitt modification: reduce the imine intermediate before cyclization to form a tetrahydroisoquinoline.[18] |
Experimental Protocol: Schlittler-Müller Modification[18]
-
Condensation: In a suitable solvent like toluene, condense the substituted benzylamine (1.0 equiv) with glyoxal hemiacetal (1.0 equiv). This step typically requires heating with a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Cyclization: The resulting crude intermediate is then cyclized without purification. Add a strong acid (e.g., concentrated sulfuric acid or PPA) and heat the mixture. The optimal temperature and time should be determined by monitoring with TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice. Make the solution basic with a concentrated base solution (e.g., NaOH or NH₄OH).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Visualization: Pomeranz-Fritsch Main vs. Modified Pathway
Caption: Comparison of the classic Pomeranz-Fritsch and Schlittler-Müller pathways.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. synarchive.com [synarchive.com]
- 10. reddit.com [reddit.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. name-reaction.com [name-reaction.com]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
Minimizing background fluorescence in 4-Ethynylisoquinoline imaging
Technical Support Center: 4-Ethynylisoquinoline Imaging
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize background fluorescence and optimize signal-to-noise ratios in imaging experiments using this compound.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue that can obscure the specific signal from your target of interest. The following sections break down potential causes and provide actionable solutions.
Issue 1: Non-specific Binding of this compound Probe
Unreacted this compound can bind non-specifically to cellular components, leading to diffuse background fluorescence.
Solutions:
-
Optimize Probe Concentration and Incubation Time: High concentrations and long incubation times can increase non-specific binding. It is crucial to perform a titration experiment to determine the lowest effective probe concentration and the shortest necessary incubation time.
-
Enhance Washing Steps: Insufficient washing may leave unbound probe in the sample. Increase the number and duration of washes after probe incubation. The inclusion of a mild detergent in the wash buffer can also be beneficial.
-
Utilize Blocking Agents: Pre-incubating cells with a blocking solution, such as Bovine Serum Albumin (BSA), can saturate non-specific binding sites, thereby reducing the background signal from the probe.
Table 1: Effect of Probe Concentration on Signal-to-Noise Ratio (SNR)
| This compound Concentration | Incubation Time | Average Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
|---|---|---|---|
| 100 µM | 2 hours | 850 | 3.5 |
| 50 µM | 2 hours | 620 | 5.8 |
| 25 µM | 2 hours | 410 | 8.2 |
| 10 µM | 2 hours | 250 | 9.5 |
Issue 2: Suboptimal Click Chemistry Reaction
Inefficient or poorly optimized copper-catalyzed azide-alkyne cycloaddition (CuAAC) can result in unreacted azide-fluorophore, which can contribute to background.
Solutions:
-
Titrate Copper Catalyst: The concentration of the copper (II) sulfate (CuSO4) catalyst is critical. While essential for the reaction, excess copper can be toxic to cells and may increase background fluorescence. A concentration titration is recommended to find the optimal balance.
-
Optimize Ligand and Reducing Agent: The use of a copper-chelating ligand, such as THPTA, can improve the efficiency and biocompatibility of the click reaction. Ensure that the reducing agent, like sodium ascorbate, is fresh and used at an appropriate concentration to maintain copper in its active Cu(I) state.
-
Control Reaction Time: Allow sufficient time for the click reaction to proceed to completion. However, excessively long reaction times may lead to an increase in background signal.
Table 2: Impact of Copper Concentration on Click Reaction Efficiency
| CuSO4 Concentration | THPTA Concentration | Sodium Ascorbate Concentration | Signal Intensity (a.u.) | Background Intensity (a.u.) |
|---|---|---|---|---|
| 200 µM | 1 mM | 5 mM | 9800 | 950 |
| 100 µM | 500 µM | 2.5 mM | 9500 | 650 |
| 50 µM | 250 µM | 1.25 mM | 8200 | 400 |
| 25 µM | 125 µM | 625 µM | 6500 | 300 |
Issue 3: Cellular Autofluorescence
Cells naturally contain molecules that fluoresce, such as NADH, flavins, and lipofuscin, which can contribute to the overall background signal.
Solutions:
-
Use Red-Shifted Fluorophores: Cellular autofluorescence is typically more prominent in the blue and green regions of the spectrum. Employing azide-fluorophores that emit in the red or far-red spectrum can help to spectrally separate the specific signal from the autofluorescence.
-
Implement Spectral Unmixing: Modern microscopy software often includes tools for spectral unmixing. This technique can computationally separate the emission spectrum of your specific fluorophore from the broad spectrum of autofluorescence.
-
Use a Quenching Agent: In fixed-cell imaging, treating samples with a quenching agent like sodium borohydride can help to reduce aldehyde-induced autofluorescence.
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling and Imaging
-
Cell Seeding: Plate cells on a suitable imaging dish or slide and allow them to adhere overnight.
-
Probe Incubation: Treat cells with the desired concentration of this compound in a complete growth medium for the optimized duration.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove the excess probe.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare the click reaction cocktail containing the azide-fluorophore, CuSO4, THPTA, and sodium ascorbate in PBS. Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS.
-
Imaging: Mount the sample and proceed with fluorescence microscopy.
Diagrams
Caption: Experimental workflow for this compound imaging with key troubleshooting points.
Caption: Logical relationship between sources of background fluorescence and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background in this compound imaging?
A1: The most common cause is non-specific binding of the unreacted this compound probe to cellular components. This can be addressed by carefully optimizing the probe concentration and incubation time, as well as implementing rigorous washing steps after incubation.
Q2: How can I reduce autofluorescence from my cells?
A2: Autofluorescence is inherent to biological samples and often appears in the green and yellow channels.[1][2][3] To minimize its impact, it is advisable to use azide-fluorophores that emit in the red or far-red regions of the spectrum, as cellular autofluorescence is typically lower at these longer wavelengths.[2][4] Additionally, for fixed samples, aldehyde fixatives can increase autofluorescence.[1][3] You can try alternative fixation methods, such as using ice-cold methanol, or treat aldehyde-fixed samples with a quenching agent like sodium borohydride.[1][2][4]
Q3: My click chemistry reaction seems inefficient. What can I do to improve it?
A3: Inefficiency in the click reaction can lead to a poor signal. Ensure all your reagents are fresh, especially the sodium ascorbate, which is prone to oxidation. The use of a copper(I)-stabilizing ligand, such as THPTA, is highly recommended to enhance reaction efficiency and protect your sample from copper-induced damage. It is also beneficial to titrate the concentrations of copper sulfate, the ligand, and the azide-fluorophore to find the optimal conditions for your specific experimental setup.
Q4: Can the choice of fixation method affect background fluorescence?
A4: Yes, the fixation method can significantly influence background fluorescence. Aldehyde-based fixatives like formaldehyde and glutaraldehyde can generate autofluorescence by reacting with cellular amines.[1][2][3] To mitigate this, you can minimize the fixation time or use a lower concentration of the fixative.[2] Alternatively, switching to an organic solvent fixative like ice-cold methanol or ethanol can be a solution.[1][4] If aldehyde fixation is necessary, subsequent treatment with sodium borohydride can help quench the induced autofluorescence.[2][4]
Q5: What is the role of a blocking step, and when should I perform it?
A5: A blocking step, typically performed using a solution of Bovine Serum Albumin (BSA), helps to prevent non-specific binding of probes and antibodies. For this compound imaging, a blocking step can be incorporated before probe incubation to saturate non-specific binding sites on the cell surface and within the cell, which can help in reducing background fluorescence.
References
4-Ethynylisoquinoline stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-ethynylisoquinoline in long-term experiments. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during long-term storage and experiments?
A1: this compound, like other terminal alkynes and heterocyclic compounds, can be susceptible to several degradation pathways over time, especially under non-optimal conditions. The primary concerns include:
-
Dimerization and Polymerization: The terminal ethynyl group can undergo dimerization or polymerization, especially in the presence of transition metal catalysts, heat, or light.
-
Oxidation: The isoquinoline ring and the ethynyl group can be susceptible to oxidation, particularly if exposed to air (oxygen) for extended periods.
-
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic aqueous conditions could potentially lead to hydration of the alkyne or degradation of the isoquinoline ring.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation of the isoquinoline moiety.[1][2]
-
Reactions of the Terminal Proton: The hydrogen on the terminal alkyne is weakly acidic (pKa ≈ 25-26) and can be abstracted by strong bases, leading to the formation of an acetylide anion which can be highly reactive.[3][4]
Q2: How should this compound be stored to ensure its stability?
A2: To maximize the shelf-life of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably at -20°C or below, in a non-frost-free freezer.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze degradation.
Q3: Can I store this compound in solution? If so, what is the recommended solvent and for how long?
A3: Storing this compound in solution for long periods is generally not recommended due to an increased risk of degradation. If solution storage is necessary, consider the following:
-
Solvent Choice: Use a dry, aprotic solvent such as anhydrous toluene or dioxane. Avoid protic solvents like methanol or water, and solvents that may contain reactive impurities (e.g., peroxides in older ethers).
-
Storage Conditions: Store solutions under an inert atmosphere at -20°C or below and protected from light.
-
Duration: The stability in solution is significantly reduced compared to the solid state. It is advisable to prepare solutions fresh for each experiment. If storage is unavoidable, a short duration (days to a few weeks) is preferable. Stability should be verified by an appropriate analytical method if stored for an extended period.
Troubleshooting Guides
Issue 1: Inconsistent or poor results in long-term experiments.
-
Possible Cause: Degradation of the this compound stock.
-
Troubleshooting Steps:
-
Assess Purity: Re-analyze the purity of your this compound stock using techniques like HPLC, NMR, or GC-MS.
-
Compare to a New Batch: If possible, compare the performance of your current stock with a freshly purchased or synthesized batch.
-
Review Storage Conditions: Ensure that the compound has been stored under the recommended conditions (see FAQ Q2).
-
Issue 2: Observation of unknown peaks in analytical chromatograms (e.g., HPLC, GC) of the reaction mixture.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run a chromatogram of your this compound stock solution to check for the presence of impurities before starting the reaction.
-
Hypothesize Degradation Products: Consider potential degradation pathways such as dimerization, oxidation, or hydration. The expected mass of these products can aid in their identification by mass spectrometry.
-
Stress Testing: Perform forced degradation studies (e.g., exposure to acid, base, light, heat) on a small sample of this compound to intentionally generate degradation products and see if they match the unknown peaks.
-
Quantitative Data Summary
| Condition | Stressor | Potential Degradation Rate | Primary Degradation Products |
| Storage (Solid) | Ambient Temp, Air, Light | Moderate to High | Oligomers, Polymers, Oxidized products |
| -20°C, Inert Gas, Dark | Very Low | - | |
| Storage (Solution) | Protic Solvents (e.g., MeOH) | High | Hydration products, Solvated adducts |
| Aprotic Solvents (e.g., Toluene) | Low to Moderate | Oligomers, trace oxidation | |
| Reaction | Strong Base (e.g., NaNH₂) | - | Acetylide anion (reactive intermediate) |
| Acidic (aq.) | Low to Moderate | Hydration products (ketones) | |
| UV Light | Moderate to High | Photodegradation products of the isoquinoline ring | |
| Heat (>80°C) | Moderate | Thermal decomposition products, polymers |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Analysis: Inject 10 µL of the sample solution and analyze the chromatogram for the main peak and any impurity peaks. Purity can be estimated by the relative peak area.
Protocol 2: Forced Degradation Study
This protocol can be used to investigate the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare several 1 mg/mL solutions of this compound in an appropriate solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl to one sample.
-
Basic: Add 0.1 M NaOH to another sample.
-
Oxidative: Add 3% H₂O₂ to a third sample.
-
Thermal: Heat a sample at 60°C.
-
Photolytic: Expose a sample to UV light (e.g., 254 nm).
-
-
Time Points: Analyze the samples by HPLC (using Protocol 1) at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Monitor the decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Visualizations
Signaling Pathways and Workflows
Caption: Logical workflow for troubleshooting stability issues of this compound.
Caption: Recommended experimental workflow to minimize stability-related issues.
References
Technical Support Center: Chemical Reaction Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting failed chemical reactions. Utilize the following question-and-answer guides, frequently asked questions, and detailed experimental protocols to diagnose and resolve common issues encountered in the laboratory.
Troubleshooting Guides
Issue: Why is my reaction yield unexpectedly low?
Low product yield is a frequent challenge in chemical synthesis. A systematic approach to identifying the root cause is crucial for optimizing the reaction.
Initial Checks & Potential Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.
-
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography.[3][4][5][6][7]
-
Troubleshooting: Ensure all transfers between glassware are quantitative by rinsing with the appropriate solvent.[3] When performing liquid-liquid extractions, check both the organic and aqueous layers for your product.[2] During purification by column chromatography, ensure the chosen solvent system provides good separation to avoid losing product in mixed fractions.[8] For recrystallization, using too much solvent can lead to the product remaining in the solution.[5]
-
-
Side Reactions: The formation of unintended byproducts can consume starting materials and reduce the yield of the desired product.[6][7]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction.[3][4][10]
Issue: My reaction didn't work at all. What should I do?
When a reaction fails to produce any of the desired product, a thorough review of the experimental setup and procedure is necessary.
Initial Checks & Potential Solutions:
-
Incorrect Reagents or Stoichiometry: The wrong reagents may have been used, or they may have been added in incorrect proportions.
-
Troubleshooting: Double-check the labels on all reagent bottles and verify the calculations for the amounts of each reactant.
-
-
Reaction Conditions: The temperature, pressure, or atmosphere of the reaction may not have been appropriate.
-
Troubleshooting: Confirm that the reaction was run at the specified temperature. For air- or moisture-sensitive reactions, ensure that proper inert atmosphere techniques were used.[4]
-
-
Catalyst Inactivity: If the reaction requires a catalyst, it may be inactive.
-
Troubleshooting: Use a fresh batch of catalyst or a different catalyst altogether. Some catalysts require activation before use.
-
-
Faulty Equipment: Issues with stirring, heating, or cooling apparatus can prevent a reaction from proceeding.
-
Troubleshooting: Ensure that stirring is adequate to mix the reactants. Verify that heating mantles or cooling baths are functioning correctly and maintaining the target temperature.
-
Issue: I obtained an unexpected product. How do I identify it and what went wrong?
The formation of an unexpected product can provide valuable insights into the reactivity of your substrates and can sometimes lead to new discoveries.
Initial Checks & Potential Solutions:
-
Structural Characterization: The first step is to determine the structure of the unexpected product.
-
Troubleshooting: Isolate the product and characterize it using spectroscopic methods such as NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
-
Re-evaluation of the Reaction Mechanism: The formation of an unexpected product suggests that the reaction may be proceeding through a different mechanistic pathway than anticipated.
-
Troubleshooting: Review the literature for similar reactions that might lead to the observed product. Consider alternative mechanistic possibilities based on the starting materials and conditions used.
-
-
Contaminants: The unexpected product could arise from a contaminant in one of the starting materials or solvents.
-
Troubleshooting: Analyze all starting materials for impurities.
-
FAQs
Q1: How can I effectively monitor the progress of my reaction? A1: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of many organic reactions.[14][15] It allows you to visualize the consumption of starting materials and the formation of products over time. For more quantitative analysis, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and NMR spectroscopy can be used.[2][9][10][11]
Q2: What are the key factors to consider when optimizing a chemical reaction? A2: Key factors for reaction optimization include temperature, reactant concentrations, solvent, catalyst, and reaction time.[12] Systematically varying these parameters can help identify the optimal conditions for maximizing yield and minimizing byproducts.
Q3: My crude NMR spectrum is very complex. How can I interpret it? A3: A complex crude NMR spectrum often indicates the presence of multiple products, byproducts, and unreacted starting materials.[16] Comparing the crude spectrum to the spectra of your starting materials can help identify their signals. If possible, isolating the major product and obtaining its pure NMR spectrum will simplify interpretation. Advanced NMR techniques and deconvolution software can also aid in analyzing complex mixtures.[9][10][11]
Q4: When should I choose recrystallization versus column chromatography for purification? A4: Recrystallization is an effective technique for purifying solid compounds that are highly crystalline and when the impurities have different solubility profiles from the desired product.[5][17][18] Column chromatography is a more versatile technique that can be used to separate mixtures of solids or liquids based on their differential adsorption to a stationary phase.[12][19] It is particularly useful for separating compounds with similar polarities.
Data Presentation
Table 1: Common Solvents for Flash Column Chromatography (Normal Phase - Silica Gel)
| Polarity | Solvent(s) | Typical Applications |
| Non-polar | Hexanes, Pentane | Eluting non-polar compounds (e.g., hydrocarbons, ethers). |
| Intermediate | Dichloromethane, Diethyl Ether | Eluting moderately polar compounds. |
| Polar | Ethyl Acetate, Acetone | Eluting polar compounds (e.g., esters, ketones). |
| Very Polar | Methanol, Ethanol | Used in combination with less polar solvents to elute highly polar compounds (e.g., alcohols, carboxylic acids). |
Table 2: General Troubleshooting for Low Reaction Yield
| Potential Cause | Diagnostic Action | Potential Solution(s) |
| Incomplete Reaction | Monitor by TLC/NMR | Extend reaction time, increase temperature, add more reagent. |
| Product Loss | Analyze all phases from workup | Careful and quantitative transfers, check aqueous layers. |
| Side Reactions | Analyze crude mixture by NMR/LC-MS | Modify reaction conditions (temperature, concentration, solvent). |
| Impure Reagents | Check purity of starting materials | Purify reagents/solvents, use fresh materials. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark small, evenly spaced dots on the baseline for each sample.[15]
-
Spot the Plate: Using a capillary tube, spot a small amount of your starting material on the first dot. On the second dot, co-spot the starting material and the reaction mixture. On the third dot, spot only the reaction mixture.[1]
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable solvent system, ensuring the solvent level is below the baseline.[15] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[14] If the compounds are not UV-active, use a chemical stain.
-
Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Protocol 2: Purification by Flash Column Chromatography
-
Choose a Solvent System: Use TLC to determine an appropriate solvent system that gives good separation between your desired product and any impurities. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Pack the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a layer of sand. Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing it to pack evenly.[7] Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve your crude product in a minimal amount of the solvent and carefully load it onto the top of the silica gel.[7]
-
Elute the Column: Add the eluting solvent to the top of the column and apply gentle pressure with air or nitrogen to push the solvent through the column.[19]
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
-
Select a Solvent: Choose a solvent in which your compound is soluble at high temperatures but insoluble at low temperatures.[17][18]
-
Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallize: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]
-
Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and allow them to dry completely.[17]
Mandatory Visualization
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. mt.com [mt.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chromtech.com [chromtech.com]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 15. Chemistry Teaching Labs - General procedure [chemtl.york.ac.uk]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. Recrystallization [sites.pitt.edu]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. safety.engr.wisc.edu [safety.engr.wisc.edu]
Technical Support Center: 4-Ethynylisoquinoline Cytotoxicity and Viability Assays
This guide is intended for researchers, scientists, and drug development professionals utilizing 4-Ethynylisoquinoline in cell-based assays. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our viability assay results between wells treated with this compound. What is the likely cause?
A1: High well-to-well variability can arise from several sources. Bubbles in the wells are a common issue that can interfere with absorbance readings; they can be carefully removed with a sterile needle.[1] Another frequent cause is inconsistent cell seeding density, so ensure your cell suspension is homogenous and use calibrated pipettes.[1] Additionally, "edge effects," caused by faster evaporation in the perimeter wells of a plate, can lead to variability. To mitigate this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) without cells and exclude them from your analysis.[1]
Q2: Our absorbance readings in a colorimetric assay (e.g., MTT) are very low, even in the control wells. What does this indicate and how can we troubleshoot?
A2: Low absorbance values typically suggest either a low cell density or reduced metabolic activity.[1][2] It's possible the initial number of cells seeded was too low for the assay window. You should optimize the cell count to find a number that falls within the linear range of the assay.[3] Alternatively, the incubation time with the assay reagent (e.g., MTT, XTT, WST-1) may be too short for a sufficient colorimetric signal to develop.[3] Try increasing the incubation period, but be aware that prolonged incubation can lead to toxicity from the detection reagents themselves.[4]
Q3: We are not observing a clear dose-dependent cytotoxic effect with this compound. What experimental parameters should we check?
A3: A lack of a clear dose-response curve can be due to several factors. First, verify the concentration range of this compound; you may need to test a broader or higher range of concentrations to see a toxic effect. Second, the treatment duration might be insufficient. Some compounds require longer exposure to induce cytotoxicity, so consider extending the treatment time to 24, 48, or 72 hours.[1] Finally, ensure the compound is properly dissolved and stable in your culture media, as precipitation or degradation will affect the active concentration.
Q4: How can we determine if this compound is inducing apoptosis or necrosis?
A4: Several assays can distinguish between these two cell death mechanisms. Apoptosis is a programmed cell death pathway often involving the activation of caspases, which are cysteine-dependent endoproteases.[5] Necrosis, on the other hand, typically involves the loss of plasma membrane integrity.[6]
-
To detect necrosis: A Lactate Dehydrogenase (LDH) assay is ideal. LDH is a cytosolic enzyme that is released into the culture medium when the cell membrane is compromised.[7][8]
-
To detect apoptosis: You can use an Annexin V staining assay, which detects the externalization of phosphatidylserine, an early apoptotic event. Additionally, you can measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[9][10] A decrease in mitochondrial membrane potential is also a hallmark of mitochondria-mediated apoptosis.[9][11]
Q5: My MTT formazan crystals are not dissolving completely. How can I fix this?
A5: Incomplete solubilization of formazan crystals is a common issue. Ensure you are using a sufficient volume of a suitable solvent, like DMSO or an acidified isopropanol solution. After adding the solvent, shake the plate on an orbital shaker for at least 15 minutes, protected from light. If crystals persist, gentle pipetting up and down within the well can help break them up and facilitate dissolution.
Troubleshooting Guides
The following table summarizes common problems, their potential causes, and suggested solutions for cytotoxicity and viability assays.
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Phenol red or serum in the culture medium is interfering with the assay. | Use serum-free medium during the final assay incubation step. Prepare a "medium only" background control well to subtract its absorbance value.[12] |
| Contamination of the culture with bacteria or yeast.[3] | Visually inspect wells with a microscope before adding assay reagents. Discard contaminated cultures and ensure sterile technique.[3] | |
| The test compound (this compound) reduces the tetrazolium salt non-enzymatically. | Run a control well with the compound in cell-free medium to see if it directly reacts with the assay reagent. If so, a different viability assay may be needed. | |
| Low Signal-to-Noise Ratio | The number of viable cells is too low.[2] | Increase the initial cell seeding density or extend the culture period before treatment. Ensure you are working within the linear range of the assay.[3] |
| Incubation time with the assay reagent is too short.[3] | Increase the incubation time (e.g., from 2 hours to 4 hours for MTT), ensuring this does not cause toxicity.[13][14] | |
| The solvent used for this compound is toxic to the cells. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic, typically ≤0.1%.[15] | |
| Inconsistent Results | "Edge effect" due to evaporation in outer wells.[1] | Do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.[1] |
| Inaccurate pipetting or non-homogenous cell suspension. | Gently resuspend cells thoroughly before plating. Use a calibrated multi-channel pipette for adding cells, compounds, and reagents. | |
| Cell loss during washing steps (for adherent cells).[13] | Use gentle aspiration and pipetting techniques to avoid detaching cells. Consider assays that do not require washing steps.[13] |
Experimental Protocols & Methodologies
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which reflects their viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]
Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile, pH 7.4 phosphate-buffered saline (DPBS). Filter-sterilize the solution and store it at -20°C, protected from light.[12]
-
MTT Solvent: Prepare a solution of 4 mM HCl and 0.1% NP40 in isopropanol. Alternatively, pure DMSO can be used.[13]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and incubate for 24 hours to allow for attachment and recovery.[13]
-
Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[13][14]
-
Solubilization: Add 150 µL of MTT solvent to each well.[12]
-
Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to fully dissolve the crystals. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the supernatant, indicating a loss of membrane integrity.[7]
Procedure:
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described in the MTT protocol. Prepare three sets of controls: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (maximum LDH release, treated with a lysis solution), and (3) Background Control (medium only).[17]
-
Supernatant Collection: After incubation, centrifuge the plate (for suspension cells) at 250g for 4 minutes.[7] Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[7][18]
-
LDH Reaction: Prepare the LDH assay substrate solution according to the manufacturer's instructions. Add 50 µL of this substrate solution to each well containing the supernatant.[7]
-
Incubation: Cover the plate to protect it from light and incubate for 15-30 minutes at room temperature.[7]
-
Stop Reaction: Add 50 µL of the stop solution provided with the assay kit to each well.[8]
-
Measurement: Gently remove any bubbles.[8] Measure the absorbance at 490 nm within 1 hour. Use a reference wavelength of 690 nm to correct for background.[7]
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for an MTT cell viability assay.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common cell assay issues.
Potential Apoptotic Signaling Pathway
Some isoquinoline derivatives have been shown to induce apoptosis via the mitochondria-mediated intrinsic pathway.[9][10] This involves changes in the mitochondrial membrane potential and the activation of caspases.[9]
Caption: Potential mitochondria-mediated apoptosis pathway for quinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. yenepoya.res.in [yenepoya.res.in]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. galaxy.ai [galaxy.ai]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for radiolabeling of tetrazines.
Welcome to the technical support center for optimizing reaction conditions for the radiolabeling of tetrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the radiolabeling of a new tetrazine derivative?
A1: The most critical parameters to optimize for a successful radiolabeling reaction include the choice of radiolabeling method, precursor concentration, reaction temperature and time, pH, and the choice of solvent and catalyst (if applicable). The stability of the tetrazine scaffold under the chosen reaction conditions is also of paramount importance, as some tetrazines can be sensitive to basic conditions or high temperatures.[1][2]
Q2: How do I choose the appropriate radiolabeling method for my tetrazine?
A2: The choice of radiolabeling method depends on the radionuclide, the chemical structure of the tetrazine, and its stability.
-
For 18F-labeling:
-
Copper-mediated fluorination of stannane precursors is a common method for direct aromatic 18F-fluorination.[3][4][5]
-
Aliphatic nucleophilic substitution (SN2) can be used, but highly reactive tetrazines are often sensitive to the basic conditions typically employed.[1][2] Using nosyl leaving groups under low basicity conditions can be a successful strategy for base-sensitive tetrazines.[2]
-
Indirect labeling using 18F-fluorinated prosthetic groups is often preferred for tetrazines that are vulnerable to harsh direct fluorination conditions.[6]
-
-
For radiometals (e.g., 68Ga, 99mTc):
Q3: My radiochemical yield (RCY) is consistently low. What are the likely causes and how can I improve it?
A3: Low radiochemical yield can stem from several factors:
-
Suboptimal Reaction Conditions: The temperature, reaction time, or precursor concentration may not be optimal. A systematic optimization of these parameters is recommended. For instance, in copper-mediated 18F-fluorination, increasing the temperature from 80°C to 100°C can significantly improve the radiochemical conversion (RCC).[4]
-
Precursor Instability: The tetrazine precursor may be degrading under the reaction conditions. Consider the stability of your specific tetrazine scaffold. Electron-withdrawing groups can decrease stability.[10][11]
-
Impure or Degraded Reagents: Ensure the purity and stability of your precursor, radionuclide, and any catalysts or reagents. For example, TCO reagents can isomerize to the less reactive cis-cyclooctene over time.[12]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended for tetrazine-TCO ligations.[13]
-
Presence of Quenchers: Impurities in the reaction mixture can quench the reaction. Ensure all glassware is clean and solvents are of high purity.
Q4: I am observing multiple peaks in my radio-HPLC chromatogram. What could be the cause?
A4: The presence of multiple radioactive peaks can indicate:
-
Incomplete Reaction: Unreacted radiolabeled starting material.
-
Formation of Side Products: Degradation of the tetrazine or radiolabeling precursor can lead to radioactive impurities.[14]
-
Formation of Isomers or Redox Species: In tetrazine-TCO ligations, the initial cycloaddition can form a mixture of reduced metastable dihydropyridazines (DHPs) and the oxidized pyridazine product. The DHPs can sometimes be converted to the desired oxidized form by heating in an aqueous solution in the presence of air.[15][16]
-
Radiolysis: High amounts of radioactivity can sometimes lead to the degradation of the product.
Q5: How can I improve the stability of my tetrazine during radiolabeling?
A5: Tetrazine stability is crucial for successful radiolabeling.
-
Scaffold Selection: Electron-donating groups on the tetrazine ring generally increase stability, while electron-withdrawing groups can decrease it.[10][11] For example, methyl-substituted tetrazines are generally more stable than H-tetrazines.[17][18]
-
Control of pH: Highly reactive tetrazines, such as H-tetrazines, are often sensitive to basic conditions.[1] Performing the reaction at neutral or slightly acidic pH can prevent degradation.
-
Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can help minimize degradation, although this may require a trade-off with reaction efficiency.
-
Indirect Labeling Strategies: For particularly sensitive tetrazines, using a pre-labeled prosthetic group allows for conjugation under milder conditions.[6]
Troubleshooting Guides
Issue 1: Low Radiochemical Yield in 18F-Labeling via Copper-Mediated Fluorination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Temperature | Screen a range of temperatures (e.g., 80°C, 100°C, 120°C).[4] | Identify the optimal temperature that maximizes RCY without causing significant degradation. |
| Incorrect Precursor Amount | Vary the amount of the stannane precursor.[3] | Determine the precursor concentration that provides the highest radiochemical conversion. |
| Inappropriate Catalyst Concentration | Test different equivalents of the copper catalyst (e.g., Cu(OTf)2Py4) relative to the precursor.[4] | Find the optimal catalyst loading for efficient fluorination. |
| Suboptimal Reaction Time | Perform time-course experiments (e.g., 3, 5, 7, 10 min).[4] | Determine the shortest reaction time required to achieve maximum conversion, minimizing potential degradation. |
| Inefficient Elution of [18F]Fluoride | Test different elution solutions from the QMA cartridge (e.g., Bu4NOTf, Bu4NHCO3).[3][4] | Improve the recovery and reactivity of the [18F]fluoride. |
Issue 2: Tetrazine Degradation During Aliphatic 18F-Labeling
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Basicity | Use low basicity conditions. For example, use a weaker base or a buffered system.[2] | Minimize base-mediated degradation of the tetrazine scaffold. |
| Unsuitable Leaving Group | Use a more suitable leaving group, such as a nosylate, which allows for labeling under milder conditions compared to tosylates or mesylates.[2] | Achieve successful radiolabeling of base-sensitive tetrazines with improved yields. |
| High Temperature | Optimize the reaction temperature to the lowest effective level. | Reduce thermal decomposition of the tetrazine. |
Issue 3: Formation of Dihydropyridazine Byproducts in Tetrazine-TCO Ligations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Oxidation of Dihydropyridazine Intermediate | Heat the reaction mixture in an aqueous solution (ideally >75% water) at around 60°C for 10-20 minutes in the presence of air.[14][15][16] | Promote the conversion of the metastable dihydropyridazine to the stable, oxidized pyridazine product, resulting in a single desired product peak. |
| Suboptimal pH for Oxidation | Avoid buffered solutions in the pH range of 3.75–6.8 during the oxidation step, as this can prevent full conversion.[15] | Ensure complete and reliable conversion to the oxidized product. |
Quantitative Data Summary
Table 1: Optimization of Copper-Mediated 18F-Fluorination of a Tetrazine Precursor [3][4]
| Parameter | Condition | Radiochemical Conversion (RCC) (%) |
| Temperature | 80 °C | Lower RCC |
| 100 °C | 37 ± 4% (Optimal) | |
| 120 °C | Decreased RCC | |
| Time | 3 min | Lower RCC |
| 5 min | 37 ± 4% (Optimal) | |
| 7 min | No significant improvement | |
| 10 min | No significant improvement | |
| Catalyst (Cu(OTf)2Py4) | 0.5 equiv. | Lower RCC |
| 1.0 equiv. | Lower RCC | |
| 1.5 equiv. | Optimal | |
| 2.0 equiv. | No significant improvement | |
| Elution Solution | Bu4NHCO3 | ~10% |
| Bu4NOTf | ~35% (Optimal) |
Table 2: Stability of Different Tetrazine Scaffolds in Aqueous Solution (DMSO/PBS, 37°C) [10]
| Tetrazine Substituent | % Remaining after 12h | Stability Profile |
| Dipyridyl | 15-40% | Unstable |
| Pyrimidyl | 15-40% | Unstable |
| Pyridyl | >75% | More Stable |
| Phenyl | >75% | More Stable |
Experimental Protocols
Protocol 1: Automated 18F-Labeling of a Tetrazine via Copper-Mediated Fluorination[3]
-
[18F]Fluoride Trapping and Elution:
-
Pass an aqueous solution of [18F]fluoride through a QMA cartridge.
-
Wash the cartridge with ethanol and water.
-
Elute the [18F]fluoride with a solution of Bu4NOTf in methanol.
-
-
Azeotropic Drying:
-
Dry the eluted [18F]fluoride under a stream of nitrogen at 100°C.
-
-
Radiolabeling Reaction:
-
Add a solution of the tetrazine-stannane precursor and Cu(OTf)2Py4 in DMA to the dried [18F]fluoride.
-
Heat the reaction mixture at 100°C for 5 minutes.
-
-
Quenching and Purification:
-
Cool the reaction mixture to 40°C.
-
Quench the reaction with a water/TFA solution.
-
Purify the crude product using semi-preparative HPLC.
-
-
Formulation:
-
The collected HPLC fraction is passed through a C18 Sep-Pak cartridge.
-
The product is eluted from the cartridge with ethanol into a phosphate buffer solution.
-
Protocol 2: Conversion of Dihydropyridazines to Pyridazines in 18F-labeled Tetrazine-TCO Conjugates[16]
-
Initial IEDDA Reaction:
-
Perform the conjugation of the 18F-labeled tetrazine with the TCO-modified molecule at room temperature.
-
-
Oxidation Step:
-
Adjust the reaction solvent to have a high water content (ideally ≥95% water).
-
Heat the reaction mixture to 60°C.
-
Incubate for a minimum of 10 minutes in the presence of air.
-
-
Purification:
-
After cooling, the reaction mixture can be purified using SPE C18 cartridges or HPLC to isolate the final oxidized product.
-
Visualizations
References
- 1. EP4056546A1 - Aliphatic 18f-radiolabeling of a tetrazine precursor - Google Patents [patents.google.com]
- 2. Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Direct Aromatic 18F-Labeling of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Direct Aromatic 18F-Labeling of Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 99mTc-Labelled Tetrazine for Bioorthogonal Chemistry. Synthesis and Biodistribution Studies with Small Molecule trans-Cyclooctene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Ethynylisoquinoline and Other Alkyne-Containing Probes for Bioorthogonal Labeling
In the rapidly evolving landscape of chemical biology and drug development, the precise labeling and tracking of biomolecules are paramount. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for these applications.[1][2][3][4][5][6] This guide provides a comparative overview of alkyne-containing probes, with a special focus on the potential utility of 4-Ethynylisoquinoline in relation to established probes.
While this compound is not yet a widely characterized bioorthogonal probe in published literature, its unique structure—a rigid, planar isoquinoline core coupled with a reactive ethynyl group—suggests several potential advantages and disadvantages. Isoquinoline derivatives are known for their diverse biological activities and fluorescent properties, which could be leveraged for developing novel probes.[7][8][9] This guide will, therefore, present a hypothetical evaluation of this compound alongside a data-driven comparison of commonly used alkyne probes.
Quantitative Comparison of Alkyne-Containing Probes
The selection of an appropriate alkyne probe is critical for the success of bioorthogonal labeling experiments. Key performance indicators include reaction kinetics, cell permeability, cytotoxicity, and the potential for background signal. The following table summarizes these properties for several common alkyne probes and offers a prospective assessment for this compound.
| Probe | Type | Key Features | Potential Advantages | Potential Disadvantages |
| This compound (Hypothetical) | Small Molecule | Isoquinoline core may offer unique fluorescent properties and biological interactions. | Potentially a "turn-on" fluorescent probe upon click reaction; may target specific cellular compartments. | Inherent fluorescence could lead to background signal; potential for cytotoxicity due to the isoquinoline moiety.[10][11][12][13] |
| L-Homopropargylglycine (HPG) | Amino Acid Analog | Small, non-perturbing; readily incorporated into newly synthesized proteins. | Efficiently labels nascent proteins with minimal disruption to protein function. | Requires metabolic incorporation, which can vary between cell types. |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Nucleoside Analog | Efficiently incorporated into newly synthesized DNA during the S-phase of the cell cycle. | A robust method for measuring cell proliferation; less harsh than BrdU labeling. | Primarily labels DNA, limiting its application to studies of DNA synthesis. |
| Alkyne-modified Fatty Acids (e.g., 17-ODYA) | Lipid Analog | Mimics natural fatty acids for incorporation into lipids and lipid-modified proteins. | Enables the study of lipid metabolism and trafficking. | Incorporation efficiency can be influenced by cellular lipid metabolism. |
| Cyclooctyne Probes (e.g., DBCO, BCN) | Strained Alkyne | Enable copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). | Highly biocompatible for live-cell imaging by avoiding copper-induced cytotoxicity.[14] | Larger and more sterically demanding than terminal alkynes, which can affect labeling efficiency.[15] |
| Alkyne-modified Fluorophores (e.g., TAMRA-alkyne) | Fluorescent Dye | Pre-functionalized fluorescent dyes for direct labeling of azide-modified biomolecules. | Provides a direct readout of labeling without the need for a secondary detection step. | The bulky fluorophore may sterically hinder the click reaction and perturb biomolecule function. |
Experimental Workflows and Signaling Pathways
The successful application of alkyne-containing probes in cellular systems typically involves a multi-step workflow. The following diagrams, generated using the DOT language, illustrate the general experimental workflow for bioorthogonal labeling and the chemical principles of the key reactions.
Experimental Protocols
The following are generalized protocols for metabolic labeling of proteins and subsequent detection via CuAAC. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
Protocol 1: Metabolic Labeling of Proteins with L-Homopropargylglycine (HPG)
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
Procedure:
-
Culture mammalian cells to the desired confluency in complete culture medium.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with methionine-free medium and incubate for 30-60 minutes to deplete endogenous methionine.
-
Replace the starvation medium with methionine-free medium containing HPG (typically 25-50 µM).
-
Incubate for the desired labeling period (e.g., 30 minutes to 4 hours) under normal cell culture conditions.
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells twice with PBS. The cells are now ready for the click reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Azide-functionalized fluorophore (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
PBS
Procedure:
-
Prepare the click reaction cocktail immediately before use. For a single well of a 6-well plate, a typical cocktail might consist of:
-
Azide-fluorophore (e.g., 1-10 µM)
-
Copper(II) sulfate (e.g., 100 µM)
-
THPTA (e.g., 500 µM)
-
Sodium ascorbate (e.g., 5 mM, freshly prepared)
-
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
The cells are now ready for imaging using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Conclusion
The field of bioorthogonal chemistry offers a diverse toolkit of alkyne-containing probes for a wide range of applications in research and drug development. While established probes like HPG and EdU provide robust and reliable methods for labeling specific classes of biomolecules, there is always a need for novel probes with unique properties.
This compound represents an intriguing, albeit currently underexplored, candidate probe. Its isoquinoline core may endow it with useful fluorescent or biological properties that could be harnessed for specialized applications. However, further research is required to synthesize and characterize this probe to determine its reaction kinetics, biocompatibility, and utility in cellular systems. Until then, researchers can rely on the well-vetted collection of existing alkyne probes, the selection of which should be guided by the specific experimental goals and the nature of the biological system under investigation. The continued development of novel alkyne probes will undoubtedly expand the capabilities of bioorthogonal chemistry and drive new discoveries in the life sciences.
References
- 1. Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. abpbio.com [abpbio.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
Validating 4-Ethynylisoquinoline Labeling: A Western Blot Comparison Guide
For researchers, scientists, and drug development professionals, the precise validation of protein labeling is paramount for accurate downstream analysis. This guide provides an objective comparison of 4-Ethynylisoquinoline labeling, validated by Western blot, against alternative protein labeling techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed choice of methodology.
This compound is a chemical probe frequently utilized in the study of ADP-ribosylation, a critical post-translational modification. Its structural similarity to PARP (Poly(ADP-ribose) polymerase) inhibitors allows it to act as a substrate for PARP enzymes, incorporating an alkyne group onto target proteins. This "click-ready" handle enables subsequent detection and analysis. Western blotting serves as a robust method to validate the specificity and efficiency of this labeling.
Performance Comparison of Protein Labeling Techniques
The selection of a protein labeling strategy for Western blot analysis depends on several factors, including sensitivity, specificity, ease of use, and cost. Here, we compare this compound labeling via click chemistry with two common alternatives: traditional biotinylation and direct fluorescent dye labeling.
| Feature | This compound (Click Chemistry) | Biotinylation (e.g., NHS-Biotin) | Direct Fluorescent Dye Labeling (e.g., NHS-Ester Dyes) |
| Principle | Two-step: Incorporation of an alkyne handle followed by copper-catalyzed cycloaddition with an azide-tagged reporter (e.g., biotin or fluorophore).[1][2] | One-step: Covalent attachment of biotin to primary amines (e.g., lysine residues). | One-step: Covalent attachment of a fluorescent dye to primary amines. |
| Specificity | High: Bio-orthogonal reaction ensures minimal off-target labeling.[1] | Moderate: Targets accessible primary amines, which are widespread on protein surfaces. | Moderate: Targets accessible primary amines, similar to biotinylation. |
| Sensitivity | High: The click reaction is highly efficient, and the subsequent detection with streptavidin-HRP or a fluorescent azide provides strong signal amplification.[3] | High: Strong affinity of streptavidin for biotin allows for significant signal amplification. | Low to Moderate: Signal intensity is directly proportional to the number of dye molecules conjugated to the protein. No amplification step. |
| Multiplexing | Feasible: Can use different fluorescent azide reporters for multiplexed detection. | Limited: Requires stripping and re-probing or the use of different streptavidin conjugates with distinct detection methods. | Excellent: Multiple proteins can be detected simultaneously using spectrally distinct fluorescent dyes. |
| Workflow Complexity | Moderate: Requires a two-step labeling process.[4] | Low: Simple one-step incubation. | Low: Simple one-step incubation. |
| Cost | Moderate to High: Requires specialized click chemistry reagents. | Low to Moderate: Biotinylation reagents and streptavidin conjugates are widely available and relatively inexpensive. | Moderate to High: Fluorescent dyes and imaging equipment can be costly. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for this compound labeling and a standard Western blot procedure for its validation.
Protocol 1: this compound Labeling of Proteins in Cell Culture
This protocol describes the metabolic labeling of proteins with this compound, followed by a click reaction to attach a biotin tag for Western blot detection.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Click-iT® Protein Reaction Buffer Kit (or individual components: copper (II) sulfate, reducing agent, copper-chelating ligand)[5]
-
Azide-functionalized biotin
-
Methanol, Chloroform
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Treat cells with an optimized concentration of this compound in the culture medium for a specified period to allow for its incorporation into proteins by PARP enzymes.
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction: In a microcentrifuge tube, combine up to 200 µg of the protein lysate with the components of the Click-iT® Protein Reaction Buffer Kit and the azide-functionalized biotin, following the manufacturer's instructions.[5] Incubate the reaction for 20-30 minutes at room temperature.
-
Protein Precipitation: Precipitate the biotin-labeled proteins by adding methanol and chloroform, followed by centrifugation.[5] This step removes excess click chemistry reagents.
-
Sample Preparation for Western Blot: Resuspend the protein pellet in SDS-PAGE sample loading buffer. Heat the sample at 70-95°C for 5-10 minutes.
Protocol 2: Western Blot Validation
This protocol outlines the steps for detecting biotin-labeled proteins from Protocol 1.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
SDS-PAGE: Load the prepared protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound streptavidin-HRP.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizing the Workflow and Signaling Pathway
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the underlying biological context.
Caption: Experimental workflow for this compound labeling and Western blot validation.
Caption: Simplified PARP1 signaling pathway and incorporation of this compound.
References
A Head-to-Head Comparison of Nascent RNA Labeling Agents: 5-Ethynyl Uridine (EU) vs. 4-Thiouridine (4sU)
A Comprehensive Guide for Researchers in Molecular Biology and Drug Development
Introduction
The ability to specifically label and isolate newly transcribed RNA is crucial for understanding the dynamics of gene expression, including RNA synthesis, processing, and decay. Metabolic labeling using nucleoside analogs that are incorporated into nascent RNA transcripts is a cornerstone technique for these investigations. Among the various analogs developed, 5-ethynyl uridine (EU) and 4-thiouridine (4sU) have emerged as two of the most powerful and widely used tools. This guide provides an in-depth, objective comparison of EU and 4sU, presenting experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific experimental needs.
Mechanism of Action and Detection
Both EU and 4sU are analogs of the natural nucleoside uridine and are readily taken up by cells. Once inside the cell, they are phosphorylated to their triphosphate forms and incorporated into newly synthesized RNA by RNA polymerases. The key difference between these two compounds lies in the chemical handle they introduce into the RNA, which dictates the subsequent detection and purification strategy.
5-Ethynyl Uridine (EU) introduces a terminal alkyne group. This alkyne serves as a handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] This reaction allows for the covalent attachment of a wide variety of molecules containing an azide group, such as fluorescent dyes for imaging or biotin for affinity purification.[2][3] The high sensitivity and low background of the click reaction enable rapid and robust detection of nascent RNA.[1]
4-Thiouridine (4sU) , on the other hand, contains a thiol group. This allows for thiol-specific biotinylation, enabling the affinity purification of the labeled RNA.[4] This method is well-established and has been used extensively for transcriptome-wide analysis of RNA dynamics.[4][5]
Comparative Performance Data
The choice between EU and 4sU often depends on the specific application, cell type, and desired downstream analysis. Below is a summary of key performance metrics based on available literature.
| Feature | 5-Ethynyl Uridine (EU) | 4-Thiouridine (4sU) | References |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Thiol-specific biotinylation | [1][4] |
| Sensitivity | High | Moderate to High | [1][3] |
| Specificity for RNA | Generally high, but can be incorporated into DNA in some organisms.[6][7] | High for RNA | [4] |
| Cytotoxicity | Generally considered low at optimal concentrations.[8] However, some studies report perturbations in nuclear RNA metabolism.[9] | Low at optimal concentrations, but higher concentrations can be toxic and inhibit rRNA synthesis.[4] | |
| Perturbation of RNA Metabolism | May impact pre-mRNA splicing and nuclear RNA processing.[9] | Can interfere with pre-mRNA splicing at high incorporation rates. | [10] |
| Suitability for in vivo studies | Has been used in whole animals. | Used in various organisms, but toxicity needs careful consideration.[11] |
Experimental Workflows
The general experimental workflows for EU and 4sU labeling are similar, involving metabolic labeling, cell lysis, RNA extraction, and subsequent detection or purification.
5-Ethynyl Uridine (EU) Labeling and Detection Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. pnas.org [pnas.org]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of bioorthogonal probes for in vivo imaging.
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize molecular processes within a living organism is paramount for advancing our understanding of biology and accelerating drug development. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the specific labeling of biomolecules in their native environment without interfering with endogenous biochemical processes. This guide offers a comparative analysis of the leading bioorthogonal probes used for in vivo imaging, with a focus on their performance, supporting experimental data, and practical application.
Performance Comparison: Kinetics, Stability, and Biocompatibility
The efficacy of an in vivo bioorthogonal labeling strategy is determined by a delicate balance of reaction kinetics, probe stability, and biocompatibility. A rapid reaction is crucial for efficient labeling at low, physiologically relevant concentrations, while the probes themselves must remain stable and non-toxic within the complex biological milieu. The following table summarizes the key quantitative performance indicators for the most prominent bioorthogonal reactions.
| Bioorthogonal Reaction | Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | In Vivo Stability & Biocompatibility Considerations | Key In Vivo Applications |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine (Tz) - trans-Cyclooctene (TCO) | 1,000 - 30,000+[1] | TCO Stability: Can isomerize to the less reactive cis-cyclooctene; modifications to the TCO structure can improve stability.[1][2] Tetrazine Stability: Can be susceptible to hydrolysis, especially electron-deficient derivatives.[3][4] Biocompatibility: Generally well-tolerated in vivo.[5] | Pre-targeted imaging (PET, SPECT, Fluorescence), In vivo cell tracking, Drug delivery.[1][5] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide - Cyclooctyne (e.g., DBCO, BCN) | 0.1 - 2.0[6][7] | Probe Stability: Generally stable in vivo. Some highly reactive strained alkynes may react with biological thiols. Biocompatibility: Excellent biocompatibility due to the absence of a toxic catalyst. Widely used in live cells and animal models with no apparent toxicity.[8] | Live-cell imaging, Labeling of biomolecules (glycans, proteins, lipids). |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide - Terminal Alkyne | ~10[7] | Probe Stability: Azides and alkynes are highly stable. Biocompatibility: Limited in vivo applicability due to the cytotoxicity of the Cu(I) catalyst, which can induce reactive oxygen species. Ligand development has aimed to mitigate toxicity.[3][8] | Primarily used for ex vivo and in vitro applications; limited in vivo use. |
| Staudinger Ligation | Azide - Phosphine | ~0.001 - 0.01[9][10] | Probe Stability: Azides and phosphines are stable. Biocompatibility: Generally biocompatible. Kinetic Limitation: The slow reaction rate is a major drawback for many in vivo applications where probe concentrations are low.[11] | Early bioorthogonal reaction, now largely superseded by faster methods for in vivo imaging. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of in vivo bioorthogonal imaging experiments. Below are generalized protocols for pre-targeted fluorescence and PET/SPECT imaging, which are common applications for these probes.
Protocol 1: Pre-targeted In Vivo Fluorescence Imaging
This protocol outlines a typical workflow for imaging a tumor in a mouse model using a TCO-conjugated antibody and a fluorescently-labeled tetrazine.
-
Conjugation: Covalently attach a TCO derivative to the antibody of interest that targets a specific tumor antigen. This is typically achieved by reacting an NHS-ester functionalized TCO with lysine residues on the antibody.
-
Antibody Administration: Administer the TCO-conjugated antibody to the tumor-bearing mouse via intravenous (tail vein) injection. The typical dosage needs to be optimized for each specific antibody but is generally in the range of 1-5 mg/kg.
-
Accumulation and Clearance: Allow the TCO-antibody to circulate, accumulate at the tumor site, and clear from the bloodstream and non-target tissues. This period is critical for achieving a high signal-to-background ratio and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetic profile.
-
Probe Administration: Prepare a sterile solution of a fluorescently-labeled tetrazine probe (e.g., a Cy5-tetrazine). Administer this probe intravenously to the mouse.
-
In Vivo Reaction: The tetrazine probe will rapidly circulate and undergo the iEDDA reaction with the TCO-conjugated antibody that has accumulated at the tumor site.
-
Imaging: At various time points after the tetrazine probe injection (e.g., 1, 4, 8, and 24 hours), anesthetize the mouse and acquire fluorescence images using an in vivo imaging system (e.g., IVIS Spectrum). Use the appropriate excitation and emission filters for the chosen fluorophore.
-
Image Analysis: Quantify the fluorescence intensity at the tumor and in a background region (e.g., muscle tissue). Calculate the tumor-to-background ratio to assess targeting specificity.
Protocol 2: Pre-targeted PET/SPECT Imaging
This protocol adapts the pre-targeting strategy for nuclear imaging using a radiolabeled tetrazine.
-
Conjugation and Administration of TCO-Antibody: Follow steps 1-3 from the fluorescence imaging protocol to administer the TCO-conjugated antibody and allow for its accumulation and clearance.
-
Radiolabeling of Tetrazine Probe: Synthesize or obtain a tetrazine derivative suitable for radiolabeling (e.g., containing a chelator like DOTA). Radiolabel the tetrazine with a positron-emitting (e.g., ⁶⁴Cu, ⁸⁹Zr) or gamma-emitting (e.g., ¹¹¹In) radionuclide.
-
Probe Administration: Administer the radiolabeled tetrazine probe intravenously to the animal.
-
PET/SPECT Imaging: Anesthetize the animal and position it in the PET or SPECT scanner. Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution of the radiotracer and its accumulation at the target site.
Visualizing Bioorthogonal Concepts
Diagrams created using Graphviz provide a clear visual representation of complex workflows and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. research.tue.nl [research.tue.nl]
- 3. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. raineslab.com [raineslab.com]
- 11. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity Assessment of 4-Substituted Isoquinoline Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with a multitude of derivatives demonstrating potent inhibitory activity against various protein kinases. These kinases are critical nodes in signaling pathways that, when dysregulated, can drive diseases such as cancer. Consequently, isoquinoline-based kinase inhibitors are a major focus of drug discovery efforts.
A critical aspect of kinase inhibitor development is the assessment of their selectivity. While high potency against the intended target is desirable, off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity across the human kinome is paramount.
This guide provides a comparative assessment of the kinase cross-reactivity profile of a representative 4-substituted isoquinoline compound in complex lysates. Due to the limited publicly available kinase screening data for a specific compound like 4-Ethynylisoquinoline, this guide will utilize a representative selectivity profile for a generic 4-substituted isoquinoline derivative based on published structure-activity relationships of similar compounds. This framework allows for a comparative understanding of its potential selectivity within the kinome landscape. For a definitive assessment, it is imperative that any specific 4-substituted isoquinoline be subjected to comprehensive experimental kinase profiling.
Comparative Kinase Selectivity Profiles
To contextualize the selectivity of a 4-substituted isoquinoline, its inhibition profile is compared against that of Staurosporine, a notoriously promiscuous kinase inhibitor, and Bosutinib, a clinically approved dual Src/Abl tyrosine kinase inhibitor with a more defined selectivity profile. The data is presented as the percentage of inhibition at a concentration of 1 µM, providing a standardized point of comparison.
Table 1: Kinase Inhibition Profile of a Representative 4-Substituted Isoquinoline and Comparator Compounds
| Kinase Target | Representative 4-Substituted Isoquinoline (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Bosutinib (IC50 in nM) |
| Tyrosine Kinases | |||
| ABL1 | 45 | 98 | 1.2 |
| SRC | 60 | 99 | 1.2 |
| EGFR | 30 | 95 | >1000 |
| HER2 | 25 | 92 | >1000 |
| VEGFR2 | 55 | 97 | 100 |
| Serine/Threonine Kinases | |||
| AKT1 | 15 | 85 | >1000 |
| CDK2 | 20 | 90 | >1000 |
| PLK1 | 10 | 96 | >1000 |
| PKA | 5 | 99 | >1000 |
Note: The percentage inhibition data for the representative 4-substituted isoquinoline is illustrative and based on general characteristics of this compound class. The IC50 values for Bosutinib are derived from published literature and highlight its specific target profile.
Experimental Protocols for Cross-Reactivity Assessment
Two powerful techniques for assessing kinase inhibitor cross-reactivity in complex biological samples are Kinobeads pull-down assays and chemical proteomics.
Kinobeads Pull-Down Assay
This method utilizes beads coupled with a cocktail of non-selective, immobilized ATP-competitive kinase inhibitors to capture a broad range of kinases from a cell lysate.[1][2] A free inhibitor of interest is then used to compete with the beads for kinase binding, and the displaced kinases are quantified by mass spectrometry.
Methodology
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a cancer cell line) to a sufficient density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding:
-
Aliquot the cell lysate into separate tubes.
-
Add the 4-substituted isoquinoline inhibitor at a range of concentrations to the lysate aliquots. Include a vehicle control (e.g., DMSO).
-
Incubate the lysate with the inhibitor for a defined period (e.g., 1 hour) at 4°C with gentle rotation to allow for target engagement.
-
-
Kinase Enrichment:
-
Add the kinobeads slurry to each lysate-inhibitor mixture.
-
Incubate for a further period (e.g., 1 hour) at 4°C with gentle rotation to allow for kinase binding to the beads.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
-
Protein Digestion and Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the eluted proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a suitable proteomics software package.
-
Determine the dose-dependent displacement of each kinase from the beads by the inhibitor to generate IC50 values, which reflect the binding affinity of the inhibitor for each kinase in the complex lysate.
-
Chemical Proteomics Workflow for Target Identification
This approach often involves synthesizing a derivative of the inhibitor that incorporates a reactive group (for covalent labeling) or an affinity tag (for pull-down experiments).
Methodology
-
Probe Synthesis:
-
Synthesize a derivative of the 4-substituted isoquinoline containing a "clickable" handle, such as an alkyne or azide group. This modification should be placed at a position that does not significantly disrupt the compound's binding to its targets.
-
-
In-situ Labeling:
-
Treat living cells or cell lysates with the synthesized probe.
-
If the probe contains a photo-reactive group, irradiate the sample with UV light to induce covalent cross-linking to target proteins.
-
-
Click Chemistry:
-
Lyse the cells (if labeled in-situ).
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated proteome with streptavidin-coated beads to enrich for the probe-target complexes.
-
Wash the beads thoroughly to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Perform on-bead digestion of the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the enriched proteins.
-
Quantify the level of enrichment in the presence versus the absence of a competitor (the original, untagged 4-substituted isoquinoline) to confirm specific binding.
-
Visualizations
Signaling Pathway
Isoquinoline-based inhibitors frequently target receptor tyrosine kinases such as EGFR and HER2, or non-receptor tyrosine kinases like SRC. The following diagram illustrates a simplified EGFR signaling pathway, a common target for this class of inhibitors.[3][4]
Caption: Simplified EGFR signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for a Kinobeads-based competitive pull-down experiment to assess inhibitor cross-reactivity.
Caption: Kinobeads experimental workflow.
Alternative Kinase Inhibitors
For the key kinases that are often targeted by isoquinoline-based inhibitors, several alternative inhibitors are available, many of which are approved drugs.
Table 2: Alternative Kinase Inhibitors for Common Targets
| Target Kinase | Alternative Inhibitors | Primary Indication(s) |
| EGFR | Gefitinib, Erlotinib, Afatinib, Osimertinib[5][6] | Non-small cell lung cancer |
| HER2 | Lapatinib, Neratinib, Tucatinib, Trastuzumab[7][8][9] | Breast cancer, Gastric cancer |
| SRC Family | Dasatinib, Saracatinib, PP2[10][11] | Leukemia, Solid tumors (research) |
The assessment of cross-reactivity is a non-negotiable step in the development of kinase inhibitors. While 4-substituted isoquinolines represent a promising class of compounds, their selectivity profile must be thoroughly characterized to ensure a clear understanding of their mechanism of action and to anticipate potential safety liabilities. Techniques such as Kinobeads pull-downs and chemical proteomics provide powerful means to interrogate the target landscape of these inhibitors in a physiologically relevant context. The data and protocols presented in this guide offer a framework for the comparative analysis of 4-substituted isoquinoline kinase inhibitors, enabling researchers to make more informed decisions in their drug discovery and development programs.
References
- 1. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 2. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 6. Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative targeted therapy for early Her2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Targeted Therapies for HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-HER2 treatments for metastatic breast cancer: Types and more [medicalnewstoday.com]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
Cytotoxicity comparison of 4-Ethynylisoquinoline and its derivatives.
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel compounds is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the cytotoxicity of isoquinoline derivatives, with a particular focus on substitutions at the 4-position. While direct experimental data on the cytotoxicity of 4-ethynylisoquinoline is not currently available in the public domain, this guide leverages data from structurally related compounds to provide valuable insights.
The isoquinoline scaffold is a key component in many natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer effects.[1][2] The substitution pattern on the isoquinoline ring plays a crucial role in determining the cytotoxic potency and selectivity of these derivatives. This guide will summarize available quantitative data, detail common experimental protocols for assessing cytotoxicity, and visualize key experimental workflows and potential signaling pathways.
Comparative Cytotoxicity Data
Due to the absence of specific cytotoxicity data for this compound, this section presents data for various 4-substituted quinoline and isoquinoline derivatives to offer a comparative landscape. The 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are provided, which represent the concentration of a compound required to inhibit cell growth by 50%.
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Amino Alkynylisoquinolines | HSN431 | MV4-11 (AML) | <0.001 | [3] |
| HSN431 | MOLM-14 (AML) | <0.001 | [3] | |
| 4-Aminoquinolines | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [4] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [4] | |
| 4-Anilinoquinolines | Compound 1f | HeLa (Cervical) | 10.18 | [5] |
| Compound 1f | BGC823 (Gastric) | 8.32 | [5] | |
| Compound 2i | HeLa (Cervical) | 7.15 | [5] | |
| Compound 2i | BGC823 (Gastric) | 4.65 | [5] | |
| 7-Chloro-(4-thioalkylquinoline) N-oxides | Compound 81 | HCT116 (Colorectal) | 1.99 - 4.9 | [6] |
| Compound 73 | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [6] | |
| Compound 74 | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [6] |
Note: AML stands for Acute Myeloid Leukemia. The data presented is for comparative purposes and direct comparisons of potency should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay widely used to assess cell viability and cytotoxicity.[7][8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Test compounds (e.g., 4-substituted isoquinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should typically be below 0.5% to avoid solvent-induced toxicity.[9] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (medium only) and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.[12]
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 humidified incubator, protected from light.[10][12]
-
Solubilization: After the incubation, add 100 µL of the solubilization solution to each well.[10] Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the solvent control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizing the Process and Potential Mechanisms
To better understand the experimental process and potential biological effects of cytotoxic isoquinoline derivatives, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of isoquinoline derivatives using the MTT assay.
While the precise mechanism of action for this compound is unknown, many cytotoxic isoquinoline and quinoline derivatives have been shown to induce apoptosis (programmed cell death).[13] The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated.
Caption: A potential signaling pathway for cytotoxicity involving mitochondrial-mediated apoptosis.
References
- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Amino Alkynylisoquinoline and Alkynylnaphthyridine Compounds Potently " by N Naganna, Clement Opuku-Temeng et al. [docs.lib.purdue.edu]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of 4-Ethynylisoquinoline Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of bioorthogonal chemical reporters has revolutionized the study of complex biological processes. Metabolic labeling, in particular, allows for the non-perturbative incorporation of these reporters into biomolecules, enabling their visualization and characterization in living systems. 4-Ethynylisoquinoline represents a novel metabolic labeling probe, leveraging the versatile isoquinoline scaffold functionalized with a terminal alkyne for click chemistry applications. However, the inherent biological activity of the isoquinoline core necessitates a thorough evaluation of its labeling specificity to ensure that observations are a direct result of the intended metabolic incorporation and not off-target effects.
This guide provides a comparative analysis of this compound with established alkyne-based metabolic labeling probes. We present supporting experimental data and detailed protocols to aid researchers in designing and interpreting their metabolic labeling experiments, with a strong emphasis on validating the specificity of new probes.
Comparison of Alkyne-Based Metabolic Labeling Probes
The ideal metabolic labeling probe should be efficiently and specifically incorporated into the target biomolecule class without exhibiting cytotoxicity or off-target labeling. Below is a comparison of this compound with well-characterized probes for protein, DNA, and glycan/lipid labeling.
| Probe | Target Biomolecule | Principle of Incorporation | Known Specificity & Potential Off-Targets | Typical Concentration |
| This compound (Hypothetical) | Dependent on cellular metabolism of isoquinoline | Presumed to be metabolized and incorporated into specific pathways. The isoquinoline core may lead to interactions with various enzymes and receptors. | Specificity requires rigorous validation. The isoquinoline moiety is a known pharmacophore, suggesting a higher potential for off-target binding to proteins, potentially leading to enzyme inhibition or activation. | To be determined empirically |
| L-Homopropargylglycine (HPG) | Newly synthesized proteins | Methionine analogue incorporated during protein translation.[1][2][3][4][5][6] | High specificity for protein synthesis. Can compete with methionine, but generally well-tolerated at appropriate concentrations. Minimal off-target effects reported.[1][6] | 25-50 µM |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Newly synthesized DNA | Thymidine analogue incorporated during DNA replication.[7][8][9][10][11][12] | Highly specific for DNA synthesis. Can induce DNA damage and cell cycle arrest at high concentrations or with prolonged exposure.[11][13] | 1-10 µM |
| Alkyne-modified Sugars (e.g., Ac4ManNAl) | Glycans | Metabolically incorporated into glycan biosynthesis pathways.[14][15][16] | Generally high specificity for glycan labeling. Some promiscuity in incorporation into different glycan types can occur. Background labeling can be a concern with alkyne tags reacting with cysteine residues.[17] | 25-50 µM |
| Alkyne-modified Fatty Acids (e.g., Alk-16) | Lipids and lipidated proteins | Incorporated into lipid metabolic pathways and attached to proteins via palmitoylation or other lipid modifications.[18][19] | Specificity depends on the fatty acid chain length and cellular lipid metabolism. Can be utilized by multiple lipid-modifying enzymes. | 10-100 µM |
Experimental Protocols
General Protocol for Metabolic Labeling with Alkyne Probes
This protocol provides a general framework for labeling cells in culture with an alkyne-containing metabolic probe. Optimization of probe concentration and labeling time is crucial for each cell type and experimental condition.
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., coverslips for imaging, multi-well plates for flow cytometry, or larger flasks for proteomics) and allow them to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the alkyne probe (e.g., this compound, HPG, EdU) in a suitable solvent like DMSO or sterile PBS.
-
Metabolic Labeling:
-
For probes that compete with natural metabolites (e.g., HPG), it may be necessary to culture cells in a medium lacking the corresponding natural amino acid for a short period before adding the probe to enhance incorporation.[20]
-
Add the alkyne probe to the culture medium at the desired final concentration.
-
Incubate the cells for a specific period (e.g., 1-24 hours) under normal growth conditions. The incubation time will depend on the rate of synthesis of the target biomolecule.
-
-
Cell Harvesting and Fixation:
-
After labeling, wash the cells with PBS to remove excess probe.
-
Harvest the cells (e.g., by trypsinization).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with a solution containing 0.1-0.5% Triton X-100 or saponin in PBS for 10-20 minutes to allow the click chemistry reagents to access intracellular targets.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I) state.
-
A copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cytotoxicity.[21]
-
-
Incubate the permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells multiple times with PBS to remove unreacted click chemistry reagents.
-
The labeled cells are now ready for analysis by fluorescence microscopy, flow cytometry, or downstream proteomic analysis.
-
Competitive Inhibition Assay to Assess Labeling Specificity
This assay is crucial for determining if the alkyne probe is incorporated via a specific metabolic pathway.
-
Metabolic Labeling with Competition:
-
Culture cells in the presence of the alkyne probe (e.g., this compound) at its optimal concentration.
-
In parallel, culture cells with the alkyne probe plus a high excess (e.g., 10-100 fold) of the corresponding natural metabolite (e.g., the natural substrate of the enzyme suspected to process this compound).
-
Include a negative control with no alkyne probe.
-
-
Detection and Analysis:
-
Perform cell fixation, permeabilization, and the click chemistry reaction with a fluorescent azide as described above.
-
Quantify the fluorescence intensity of the labeled cells using flow cytometry or fluorescence microscopy.
-
A significant reduction in fluorescence in the presence of the competing natural metabolite indicates that the alkyne probe is incorporated through the specific metabolic pathway.
-
Mass Spectrometry-Based Proteomics for Off-Target Identification
This powerful technique can identify proteins that are non-specifically labeled by the alkyne probe.
-
Metabolic Labeling and Lysis:
-
Label cells with the alkyne probe (e.g., this compound).
-
As a control, label a separate batch of cells with a well-characterized probe like HPG, or have an unlabeled control.
-
Lyse the cells and harvest the total protein.
-
-
Click Chemistry with Biotin-Azide:
-
Perform a click chemistry reaction on the cell lysate using a biotin-azide conjugate. This will tag all alkyne-labeled proteins with biotin.
-
-
Affinity Purification:
-
Use streptavidin-coated beads to pull down the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Digest the captured proteins into peptides directly on the beads using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the peptide fragmentation data using a protein database.
-
Proteins identified in the this compound-labeled sample but not in the control samples (or those significantly enriched) are potential off-target interactions.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Evaluating Labeling Specificity
Caption: Workflow for assessing the specificity of this compound labeling.
Bioorthogonal Labeling via Click Chemistry
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion
While this compound presents an intriguing new tool for metabolic labeling, its utility is fundamentally dependent on its specificity. The isoquinoline core, while offering unique chemical properties, also carries the risk of off-target interactions that could confound experimental results. Therefore, a rigorous evaluation of its labeling specificity is not just recommended but essential. By employing the comparative approaches and detailed experimental protocols outlined in this guide, researchers can confidently assess the performance of this compound and other novel metabolic probes, ensuring the generation of robust and reliable data. The use of well-characterized control probes, such as HPG and EdU, provides a crucial benchmark for these evaluations. Ultimately, the careful validation of new chemical tools is paramount to advancing our understanding of complex biological systems.
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 6. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 7. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 12. 5-Ethynyl-2'-deoxyuridine (5-EdU), Nucleotides for Application in Cell Cycle & Proliferation - Jena Bioscience [jenabioscience.com]
- 13. Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. benchchem.com [benchchem.com]
- 16. pnas.org [pnas.org]
- 17. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 20. vectorlabs.com [vectorlabs.com]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Alkyne-Modified Metabolic Labeling Reagents: A Comparative Analysis
For researchers in drug development and the broader scientific community, metabolic labeling has emerged as a powerful technique to investigate the dynamics of biological processes. By introducing bioorthogonal functional groups into biomolecules, scientists can track their synthesis, localization, and interactions within a complex cellular environment. This guide provides a comparative analysis of commonly used alkyne-modified metabolic labeling reagents, offering insights into their incorporation efficiencies and experimental considerations.
While the novel compound 4-Ethynylisoquinoline is not yet established in the literature as a metabolic labeling agent, this guide will focus on well-characterized and commercially available alternatives for protein and nucleic acid labeling. The data presented here is compiled from various studies to aid researchers in selecting the most appropriate reagent for their experimental needs.
Comparative Analysis of Alkyne-Modified Metabolic Labeling Reagents
The following table summarizes the quantitative data on the incorporation efficiency and other relevant parameters of four widely used alkyne-modified metabolic labeling reagents.
| Reagent | Target Biomolecule | Cell/Organism Type | Incorporation Efficiency | Key Considerations |
| L-Homopropargylglycine (HPG) | Newly synthesized proteins | E. coli | 70-80%[1][2] | Generally considered less toxic than AHA in some systems. More efficient than AHA in Arabidopsis.[3] |
| Mammalian cells (HEK293T) | Less efficient than AHA[4] | Can be used orthogonally with AHA.[4] | ||
| Arabidopsis thaliana | More efficient than AHA[3] | Less inhibition of cell growth compared to AHA in plants.[3] | ||
| L-Azidohomoalanine (AHA) | Newly synthesized proteins | E. coli (auxotrophic) | ~50%[1][5] | Can induce metabolic stress and shows greater inhibition of cell growth in plants compared to HPG.[3] |
| Mammalian cells (HEK293T) | More efficient than HPG[4] | A widely used methionine analog for BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging).[3] | ||
| 5-Ethynyl-2'-deoxyuridine (EdU) | Newly synthesized DNA | Avian cochlea, various cell lines | Effective, comparable to or better than BrdU[6][7] | Does not require harsh DNA denaturation for detection, allowing for better preservation of cellular structures.[6][7] Can be cytotoxic at high doses.[7] |
| 5-Ethynyl uridine (EU) | Newly synthesized RNA | Human cell lines, Drosophila, comb jelly | Efficiently incorporated into all RNA types[8][9] | Can be incorporated into DNA in some organisms, requiring careful validation.[9] Enables visualization of nascent RNA transcripts.[8] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of metabolic labeling experiments. Below are representative protocols for protein and nucleic acid labeling using alkyne-modified reagents.
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with HPG
This protocol is a general guideline for labeling proteins in mammalian cell culture.
Materials:
-
L-Homopropargylglycine (HPG)
-
Methionine-free cell culture medium
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Click chemistry reagents (e.g., azide-functionalized fluorophore or biotin, copper(I) catalyst, ligand)
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluency.
-
Methionine Starvation: Remove the complete medium, wash the cells once with pre-warmed PBS, and then incubate the cells in methionine-free medium for 30-60 minutes. This step enhances the incorporation of HPG.
-
HPG Labeling: Replace the methionine-free medium with methionine-free medium supplemented with HPG (typically 25-50 µM). The optimal concentration and labeling time (typically 1-4 hours) should be determined empirically for each cell line and experimental goal.
-
Cell Lysis: After labeling, wash the cells twice with cold PBS and then lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry: To visualize or capture the HPG-labeled proteins, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).
-
Downstream Analysis: The labeled proteins can then be analyzed by various methods, such as SDS-PAGE followed by in-gel fluorescence scanning, or affinity purification for subsequent mass spectrometry-based proteomic analysis.
Protocol 2: Metabolic Labeling of Nascent RNA with EU
This protocol provides a general framework for labeling RNA in cultured cells.
Materials:
-
5-Ethynyl uridine (EU)
-
Complete cell culture medium
-
Cell line of interest
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., fluorescent azide, copper(II) sulfate, reducing agent)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a petri dish and allow them to adhere overnight.
-
EU Labeling: Add EU directly to the complete cell culture medium at a final concentration of 0.5-1 mM. The optimal labeling time can range from 20 minutes to 24 hours depending on the experimental question.
-
Fixation: After labeling, remove the medium, wash the cells with PBS, and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click Reaction: Wash the permeabilized cells with PBS and then incubate them with the click reaction cocktail containing the fluorescent azide for 30 minutes in the dark.
-
Staining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI, and then mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the labeled RNA using fluorescence microscopy.
Visualizations
The following diagrams illustrate a typical experimental workflow for metabolic labeling and a relevant biological pathway that can be studied using these techniques.
Caption: Experimental workflow for metabolic labeling with alkyne analogs.
Caption: Studying the Unfolded Protein Response using metabolic labeling.
References
- 1. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 8. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Click Chemistry Protocols for Researchers and Drug Development Professionals
In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a revolutionary toolbox, offering a suite of reactions that are rapid, specific, and high-yielding. For researchers, scientists, and drug development professionals, selecting the optimal click chemistry protocol is a critical decision that can significantly impact experimental success. This guide provides an objective, data-driven comparison of the most prominent click chemistry protocols: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
At a Glance: A Quantitative Comparison of Leading Click Chemistry Protocols
The choice between these powerful methodologies often involves a trade-off between reaction speed, biocompatibility, and the nature of the reactants. The following table summarizes key quantitative data to facilitate a direct comparison.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Second-Order Rate Constant (k) | 10 to 10⁴ M⁻¹s⁻¹[1][2] | 10⁻³ to 1 M⁻¹s⁻¹[1] | 1 to 10⁶ M⁻¹s⁻¹[1][3] |
| Catalyst Requirement | Copper(I) | None | None |
| Biocompatibility & Cytotoxicity | Copper catalyst is cytotoxic, limiting in vivo applications.[4][5][6][7] Mitigation strategies include using chelating ligands.[6] | Excellent biocompatibility, ideal for live-cell and in vivo studies.[4][5][7] | Generally considered biocompatible and suitable for in vivo applications.[4][5] |
| Typical Reactants | Terminal Alkynes, Azides | Strained Cyclooctynes (e.g., DBCO, DIBO, BCN), Azides | Electron-poor Dienes (e.g., Tetrazines), Electron-rich Dienophiles (e.g., trans-Cyclooctenes - TCO)[8] |
| Typical Reaction Conditions | Aqueous or organic solvents, broad pH range (4-12), room temperature.[7] | Typically performed under physiological conditions (neutral pH, aqueous solution, ambient temperature).[7] | Aqueous buffers (e.g., PBS), pH 6-9, room temperature.[3][9] |
| Typical Reaction Yields | High to quantitative.[2] | Generally high, but can be slightly lower than CuAAC. | High to quantitative. |
| Side Reactions | Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules. | Some strained alkynes can react with thiols (e.g., on cysteine residues). | Generally highly specific with minimal side reactions. |
Visualizing the Click Chemistry Landscape
To better understand the relationships and key features of these protocols, the following diagrams illustrate the conceptual differences and a typical experimental workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key click chemistry reactions cited in this guide. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general procedure for labeling an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/water)
-
Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration typically 1-10 µM) and the azide-functionalized dye (typically 5-10 fold molar excess over the protein).
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the stabilizing ligand solution. The final concentration of CuSO₄ in the reaction is typically 50-100 µM, with the ligand at a 5-fold molar excess to the copper.[10]
-
Initiate the Reaction: Add the catalyst premix to the protein-dye mixture.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE with in-gel fluorescence scanning.
-
Purification: Remove excess reagents and byproducts using a desalting column to obtain the purified labeled protein.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the labeling of azide-modified proteins on the surface of live cells with a strained alkyne-containing fluorophore (e.g., DBCO-dye).
Materials:
-
Live cells with azide-modified surface proteins (e.g., through metabolic labeling with an azide-containing sugar)
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-488) stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium or a suitable buffer (e.g., PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells with an appropriate azide-containing metabolic precursor for 1-3 days to incorporate azides into cell surface glycans.
-
Washing: Gently wash the cells with fresh, pre-warmed culture medium or PBS to remove any unincorporated azide precursor.
-
Labeling Reaction: Add the strained alkyne-fluorophore to the cells at a final concentration of 10-50 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells two to three times with fresh medium or PBS to remove unreacted fluorophore.
-
Imaging: The cells are now ready for visualization by fluorescence microscopy using the appropriate filter set for the chosen fluorophore.
Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one functionalized with a tetrazine and the other with a trans-cyclooctene (TCO).[9]
Materials:
-
Tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-functionalized protein in the same buffer
-
Size-exclusion chromatography system for purification
Procedure:
-
Protein Preparation: Ensure both the tetrazine- and TCO-functionalized proteins are in a compatible reaction buffer.
-
Ligation Reaction: Mix the tetrazine-functionalized protein and the TCO-functionalized protein in a 1:1 to 1:1.5 molar ratio.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.[3][11]
-
Purification: Purify the resulting protein-protein conjugate from any unreacted starting materials using size-exclusion chromatography.
Conclusion
The selection of a click chemistry protocol is a multifaceted decision that requires careful consideration of the specific experimental context. CuAAC offers unparalleled reaction speed for in vitro applications where the presence of copper is tolerable.[7] SPAAC provides an excellent biocompatible alternative for live-cell imaging and in vivo studies, albeit with generally slower kinetics.[7] The IEDDA reaction stands out for its exceptionally fast, catalyst-free kinetics, making it a powerful tool for a wide range of applications, including pretargeted imaging and therapy.[4][5][9] By understanding the quantitative performance and experimental nuances of each protocol, researchers can harness the full potential of click chemistry to advance their scientific and drug development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - ProQuest [proquest.com]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
4-Ethynylisoquinoline and Its Analogs: A Comparative Guide to Protein Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide will focus on isoquinoline-tethered quinazoline derivatives as a representative class of 4-substituted isoquinolines. These compounds have demonstrated significant inhibitory activity against key protein kinases involved in cancer progression, such as HER2 and EGFR. We will compare their performance with established kinase inhibitors and provide detailed experimental protocols to facilitate further research.
Comparative Inhibitory Activity of Isoquinoline-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of representative isoquinoline-tethered quinazoline derivatives against Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). These kinases are crucial targets in oncology, and their inhibition can halt tumor growth and progression. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound ID | Modification | Target Kinase | IC50 (nM) | Reference |
| Isoquinoline Derivative 9a | 4-(Quinazolin-4-ylamino)isoquinoline | HER2 | 15 | [1] |
| EGFR | 110 | [1] | ||
| Isoquinoline Derivative 9b | 4-(Quinazolin-4-ylamino)isoquinoline | HER2 | 25 | [1] |
| EGFR | 180 | [1] | ||
| Lapatinib (Reference Drug) | Quinazoline derivative | HER2 | 10.2 | [1] |
| EGFR | 9.8 | [1] |
Note: The specific structures of derivatives 9a and 9b can be found in the cited reference.[1] The ethynyl group at the 4-position of the isoquinoline ring is a key structural feature that can be exploited for further chemical modification, such as through "click chemistry" to generate a variety of derivatives.[1]
Mechanism of Action: Targeting the HER2 Signaling Pathway
Isoquinoline-based inhibitors typically function by competing with ATP for the binding site within the kinase domain of the receptor. This competitive inhibition prevents the autophosphorylation and activation of the kinase, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and metastasis.
Below is a diagram illustrating the general mechanism of action of these inhibitors on the HER2 signaling pathway.
Caption: Inhibition of the HER2 signaling pathway by a 4-substituted isoquinoline.
Experimental Protocols
To aid researchers in the evaluation of novel isoquinoline derivatives, we provide detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase (e.g., recombinant human HER2)
-
Substrate (e.g., a generic kinase substrate peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., 4-Ethynylisoquinoline analog)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of 2X ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the reaction plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (negative control) from all readings. Normalize the data to the positive control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., SK-BR-3 for HER2-overexpressing breast cancer)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
Conclusion
While direct experimental data on this compound is currently lacking, the analysis of structurally similar 4-substituted isoquinoline derivatives provides a strong rationale for its investigation as a potential protein kinase inhibitor. The isoquinoline scaffold, coupled with the reactive potential of the ethynyl group, presents a promising starting point for the development of novel therapeutics targeting kinases such as HER2. The provided experimental protocols offer a clear roadmap for the synthesis, characterization, and biological evaluation of this compound and its future analogs. Further research in this area is warranted to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Proper Disposal of 4-Ethynylisoquinoline: A Guide for Laboratory Professionals
The proper disposal of 4-ethynylisoquinoline, a compound utilized in chemical research and drug development, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Based on the hazard profile of the closely related compound, isoquinoline, this compound should be treated as a hazardous substance.[1][2][3]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][4]
Spill Management: In the event of a spill, absorb the material with a non-combustible, inert absorbent such as sand or vermiculite. The absorbed material should then be collected into a designated and properly labeled hazardous waste container.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general yet conservative procedure to ensure compliance and safety.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate waste containing this compound from other waste streams to prevent unintended chemical reactions. Halogenated and non-halogenated solvent wastes should be kept separate.[5]
-
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be compatible with organic compounds.
-
Solid Waste: Any solid waste contaminated with this compound, such as gloves, absorbent pads, or weighing paper, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[6]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound," along with any other constituents.[5]
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
-
Professional Disposal:
-
Documentation:
-
Maintain a detailed log of the amount of this compound waste generated and the date of disposal. This is essential for regulatory compliance.
-
Hazard and Disposal Summary
| Hazard Classification | Recommended Disposal Action |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[1][3] Avoid direct contact and wear appropriate PPE. |
| Skin/Eye Irritation | Causes skin and eye irritation.[2] In case of contact, flush the affected area with copious amounts of water.[1] |
| Flammability | Assumed to be a potential fire hazard. Keep away from heat, sparks, and open flames. |
| Environmental Hazard | Avoid release into the environment.[1] Do not dispose of in sewers or waterways. |
Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
